molecular formula C11H8N2 B11916039 7-Methylquinoline-4-carbonitrile CAS No. 854864-06-5

7-Methylquinoline-4-carbonitrile

Cat. No.: B11916039
CAS No.: 854864-06-5
M. Wt: 168.19 g/mol
InChI Key: IWISKXUDUOIEOM-UHFFFAOYSA-N
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Description

7-Methylquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methylquinoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylquinoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854864-06-5

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

7-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-2-3-10-9(7-12)4-5-13-11(10)6-8/h2-6H,1H3

InChI Key

IWISKXUDUOIEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)C#N

Origin of Product

United States

Foundational & Exploratory

Architectural and Synthetic Paradigms of 7-Methylquinoline-4-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of medicinal chemistry and advanced organic synthesis, the quinoline scaffold remains one of the most privileged and versatile pharmacophores. 7-Methylquinoline-4-carbonitrile represents a highly functionalized iteration of this core, offering precise electronic and steric tuning for drug development and material science.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic node. The architecture of 7-Methylquinoline-4-carbonitrile is defined by three critical domains:

  • The Quinoline Core: A heteroaromatic system that acts as a weak base, a hydrogen bond acceptor, and a planar lipophilic platform capable of π−π stacking with biological targets.

  • The 7-Methyl Group: Positioned on the carbocyclic ring, this moiety increases the overall lipophilicity (logP) of the molecule, enhancing cellular membrane permeability. Furthermore, it exerts a mild electron-donating effect via hyperconjugation, which subtly modulates the electron density of the aromatic system without introducing severe steric hindrance at the critical reactive sites.

  • The 4-Carbonitrile (Cyano) Group: A potent electron-withdrawing group (EWG) that significantly lowers the pKa of the endocyclic nitrogen. More importantly, the nitrile acts as a highly versatile synthetic handle. It can be selectively reduced to a primary amine, hydrolyzed to an amide or carboxylic acid, or reacted with azides to yield tetrazoles (classic carboxylic acid bioisosteres).

Physicochemical Profile

To establish a baseline for analytical and synthetic workflows, the foundational physicochemical properties of 7-Methylquinoline-4-carbonitrile are summarized in Table 1, grounded by commercial and chemical database standards .

Table 1: Quantitative Data & Physicochemical Properties

PropertyValue / Description
Chemical Name 7-Methylquinoline-4-carbonitrile
CAS Registry Number 854864-06-5
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.20 g/mol
Structural Class Heterocyclic / Substituted Quinoline
Key IR Absorptions (Expected) ~2220 cm⁻¹ (C≡N stretch), ~1590 cm⁻¹ (C=N stretch)
Target m/z (GC-MS) 168.20 [M]⁺

Mechanistic Pathways & Synthetic Methodologies

The synthesis of 4-cyanoquinolines has historically relied on the pre-functionalization of the quinoline core, generating significant stoichiometric waste. However, modern catalytic paradigms have shifted toward atom-economical C–H functionalization. Below, we dissect two distinct methodologies, explaining the causality behind the experimental design.

Regioselective Direct Oxidative C–H Cyanation (Catalytic)

Traditional nucleophilic cyanation requires halogenated substrates. To bypass this, Yamaguchi et al. developed a direct oxidative C–H cyanation utilizing vanadium-containing heteropoly acids (HPAs) .

Causality & Mechanism: Why use Vanadium-containing HPAs (e.g., H₇PV₄Mo₈O₄₀)? These catalysts provide dual functionality: acidic sites to activate the quinoline and redox-active vanadium centers to facilitate the oxidative coupling. Trimethylsilyl cyanide (TMSCN) is utilized as a safe, slow-release cyanide source. Molecular oxygen (O₂) serves as the terminal oxidant, regenerating the catalyst and making the cycle highly green. The remarkable regioselectivity for the C4 position (over the C2 position) is driven by the steric crowding of the bulky HPA framework and its coordinated solvent molecules, which physically block access to the C2 site.

SyntheticWorkflow Substrate 7-Methylquinoline + TMSCN Reaction Oxidative C-H Cyanation (Regioselective at C4) Substrate->Reaction Catalyst Vanadium HPA Catalyst (e.g., H7PV4Mo8O40) Catalyst->Reaction Catalyzes Oxidant Molecular O2 (Terminal Oxidant) Oxidant->Reaction Regenerates Catalyst Product 7-Methylquinoline-4-carbonitrile (Target Scaffold) Reaction->Product

Caption: Synthetic workflow for vanadium-catalyzed oxidative C-H cyanation.

Step-by-Step Protocol: Direct C-H Cyanation

  • Reaction Setup: In a specialized pressure tube, combine 7-methylquinoline (1.0 eq, e.g., 0.5 mmol) and the vanadium HPA catalyst H₇PV₄Mo₈O₄₀ (typically 5-10 mol%).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (4.0 eq, 2.0 mmol). Caution: TMSCN is highly toxic and must be handled in a strictly ventilated fume hood.

  • Oxidative Atmosphere: Purge the vessel and backfill with molecular O₂ (1 atm). The O₂ acts as the terminal electron acceptor to re-oxidize the vanadium species.

  • Thermal Activation: Seal the tube and heat the vigorously stirred mixture to 100 °C for 24 hours. The thermal energy is required to overcome the activation barrier for C-H bond cleavage.

  • Self-Validating Analytical Check: Quench the reaction and analyze the crude mixture via GC-MS. The appearance of a dominant peak at m/z 168 confirms successful cyanation. ¹H NMR should confirm the disappearance of the C4 aromatic proton.

Transition-Metal Mediated Nucleophilic Cyanation (Stoichiometric)

For laboratories lacking specialized HPA catalysts, the classic Rosenmund-von Braun-type reaction remains the gold standard, utilizing 4-chloro-7-methylquinoline as the starting material .

Causality & Mechanism: The C4 position of the quinoline ring is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. Copper(I) cyanide (CuCN) is employed because the Cu(I) center forms a π -complex with the aromatic ring, significantly lowering the activation energy for the nucleophilic substitution of the chloride ion by the cyanide nucleophile. N,N-Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature stabilizes the transition state and dissolves both the organic substrate and the inorganic salt.

Step-by-Step Protocol: Nucleophilic Cyanation

  • Reagent Mixing: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 4-chloro-7-methylquinoline (1.0 eq) in anhydrous DMF. Add CuCN (1.5 eq).

  • Reflux: Heat the mixture to reflux (~153 °C) under a nitrogen atmosphere for 12–18 hours.

  • Decomplexation Work-up: Cool the mixture to room temperature and pour it into an excess of concentrated aqueous ammonia. Why? Ammonia acts as a strong ligand, forming the soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping the copper from the organic product and preventing emulsion formation during extraction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validating Analytical Check: Perform FT-IR spectroscopy on the purified solid. A sharp, distinct absorption band at ~2220 cm⁻¹ validates the presence of the newly formed C≡N bond.

Table 2: Comparison of Synthetic Methodologies

MethodologyPrimary ReagentsAdvantagesLimitations
Direct C-H Cyanation TMSCN, O₂, V-HPA CatalystHigh atom economy; no pre-halogenation required; green oxidant.Requires specialized polyoxometalate catalysts; handling of TMSCN.
Nucleophilic Cyanation 4-Halo-7-methylquinoline, CuCNHighly reliable; utilizes standard, inexpensive laboratory reagents.Generates stoichiometric copper waste; requires harsh reflux conditions.

Pharmacological Relevance & Downstream Applications

The 4-substituted quinoline scaffold is a cornerstone in the development of antimalarial therapeutics (e.g., chloroquine, mefloquine). The mechanism of action for these derivatives relies on their ability to infiltrate the acidic food vacuole of Plasmodium parasites. Once inside, they bind to toxic free heme (ferriprotoporphyrin IX)—a byproduct of host hemoglobin degradation—and prevent its biocrystallization into non-toxic hemozoin. The accumulation of free heme induces severe oxidative stress, ultimately leading to parasite death.

7-Methylquinoline-4-carbonitrile serves as an advanced intermediate in this space. The 4-carbonitrile group can be converted into an amidine or an amine, creating a basic center capable of protonation in the parasite's food vacuole, thereby driving drug accumulation via ion-trapping.

Pathway Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Degradation Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Biocrystallization Toxicity Parasite Death (Oxidative Stress) Heme->Toxicity Accumulation Drug 4-Substituted Quinoline (Pharmacophore) Drug->Heme Binds to Heme Drug->Hemozoin Inhibits Formation

Caption: Mechanism of action for quinoline-based antimalarials via heme binding.

Conclusion

7-Methylquinoline-4-carbonitrile is far more than a simple heterocyclic building block; it is a strategically designed scaffold that bridges the gap between raw chemical feedstocks and complex active pharmaceutical ingredients (APIs). Whether synthesized via traditional transition-metal mediated nucleophilic substitution or cutting-edge, atom-economical oxidative C-H cyanation, this molecule provides researchers with a robust, highly functionalizable core. By understanding the causality behind its reactivity and the self-validating nature of its analytical profile, drug development professionals can leverage this compound to accelerate the discovery of next-generation therapeutics.

References

  • Yamaguchi, K., Xu, N., Jin, X., Suzuki, K., & Mizuno, N. (2015). "Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids." Chemical Communications, 51(49), 10034-10037. URL:[Link]

7-Methylquinoline-4-carbonitrile: Physicochemical Profiling, Molecular Weight Dynamics, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the quinoline scaffold represents a privileged pharmacophore, exhibiting a broad spectrum of biological activities ranging from antimalarial to anti-inflammatory properties[1]. Within this chemical space, 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) serves as a critical N-heterocyclic building block[2]. The strategic placement of a methyl group at the 7-position and a carbonitrile moiety at the 4-position provides unique steric and electronic characteristics.

For medicinal chemists, the fundamental physicochemical properties of a starting material—most notably its molecular weight (MW)—dictate the trajectory of lead optimization. This technical guide explores the molecular weight dynamics of 7-Methylquinoline-4-carbonitrile, its application in rational drug design, and the validated experimental workflows required to functionalize this compound.

Physicochemical Profiling: The Significance of Molecular Weight

The molecular weight of a compound is not merely a static identifier; it is a predictive metric for pharmacokinetic viability. According to Lipinski’s Rule of Five, an orally active drug should generally possess a molecular weight of less than 500 Daltons.

The molecular formula for 7-Methylquinoline-4-carbonitrile is C₁₁H₈N₂ . Calculating the standard atomic weights (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007) yields a precise molecular weight of 168.195 g/mol [3].

Causality in Rational Drug Design

Why is a molecular weight of ~168.20 g/mol highly advantageous? Starting a synthesis campaign with a low-molecular-weight core leaves approximately 330 Daltons of "molecular real estate" available for peripheral modifications before hitting the Lipinski threshold. This allows researchers to append lipophilic groups, solubilizing moieties, or target-binding pharmacophores without compromising the compound's theoretical bioavailability.

Quantitative Data Summary
Chemical AttributeValue / Specification
Chemical Name 7-Methylquinoline-4-carbonitrile
CAS Registry Number 854864-06-5[3]
Molecular Formula C₁₁H₈N₂[2]
Molecular Weight 168.195 g/mol [3]
Monoisotopic / Exact Mass 168.0687 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile nitrogen, Quinoline nitrogen)

Medicinal Chemistry: Functionalization and Pharmacophore Design

The carbonitrile group at the 4-position of the quinoline ring is highly versatile. In medicinal chemistry, nitriles are frequently converted into tetrazoles . A tetrazole ring acts as a bioisostere for a carboxylic acid.

The Causality of the Isosteric Replacement: Why convert the nitrile to a tetrazole? Carboxylic acids are often rapidly metabolized and can limit cellular permeability due to their charge at physiological pH. A tetrazole provides a similar pKa and spatial arrangement but offers significantly greater metabolic stability and enhanced oral absorption[4]. Because the initial molecular weight of 7-Methylquinoline-4-carbonitrile is only 168.20 g/mol , the addition of the tetrazole moiety (which adds ~43 Da net weight) results in an intermediate that is still well under 250 Da, preserving ideal drug-like properties.

G N1 Quinoline Precursor N2 7-Methylquinoline-4-carbonitrile MW: 168.20 g/mol N1->N2 Cyanation N3 Tetrazole Isostere MW: ~211.22 g/mol N2->N3 TMSN3, Bu2SnO [3+2] Cycloaddition N4 Target Active Pharmaceutical Ingredient MW < 500 g/mol N3->N4 Lead Optimization

Caption: Workflow from quinoline precursor to target API via tetrazole intermediate.

Experimental Protocols: Step-by-Step Tetrazole Transformation

To ensure a self-validating and reproducible system, the following protocol details the transformation of 7-Methylquinoline-4-carbonitrile into its corresponding 4-(1H-tetrazol-5-yl) derivative[4].

Experimental Rationale & Causality: Traditional tetrazole syntheses utilize sodium azide (NaN₃) and strong acids, which generate highly toxic and explosive hydrazoic acid (HN₃) in situ. To mitigate this severe safety risk and improve reaction yields, this protocol employs trimethylsilyl azide (TMSN₃) paired with a dibutyltin oxide (Bu₂SnO) catalyst. The organotin catalyst acts as a Lewis acid, activating the nitrile carbon and facilitating a concerted [3+2] cycloaddition with the azide, driving the reaction to completion without hazardous byproducts[4].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 7-Methylquinoline-4-carbonitrile (1.0 equivalent) in anhydrous toluene (approximately 2 mL per mmol of substrate).

  • Catalyst & Azide Addition: Add trimethylsilyl azide (TMSN₃, 2.0 equivalents) followed by the dibutyltin oxide catalyst (Bu₂SnO, 0.1 equivalents)[4].

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 110°C) under an inert argon atmosphere for 72–74 hours.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass peak (m/z 169.07 [M+H]⁺) indicates completion.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the resulting residue in methanol and reconcentrate to cleave the silyl group.

  • Purification: Partition the crude residue between ethyl acetate and a 10% aqueous sodium bicarbonate solution. Extract the aqueous phase, carefully acidify it with dilute HCl to precipitate the free tetrazole, and isolate via vacuum filtration[4].

Analytical Validation System

To guarantee the scientific integrity of the starting material and the success of subsequent reactions, the molecular weight and structural identity of 7-Methylquinoline-4-carbonitrile must be rigorously validated.

  • High-Resolution Mass Spectrometry (ESI-HRMS): Essential for confirming the exact molecular weight. The sample should exhibit a protonated molecular ion peak [M+H]⁺ at m/z 169.076 .

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of the carbonitrile group is definitively confirmed by a sharp, strong absorption band in the region of 2220–2230 cm⁻¹ , corresponding to the C≡N stretching vibration.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Utilized to map the proton environment, specifically confirming the singlet integration of the 7-methyl group (around δ 2.5 ppm) and the distinct aromatic splitting pattern of the quinoline core.

G A1 Sample Preparation (MW: 168.20 g/mol) A2 ESI-HRMS Target m/z: 169.07 [M+H]⁺ A1->A2 A3 FT-IR Spectroscopy Nitrile Stretch: ~2220 cm⁻¹ A1->A3 A4 NMR Spectroscopy Structural Elucidation A1->A4 A5 Validated 7-Methylquinoline- 4-carbonitrile A2->A5 A3->A5 A4->A5

Caption: Analytical validation protocol for confirming molecular weight and structure.

References

  • MDPI. "4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI." (Detailing the synthesis of tetrazoles from quinoline-4-carbonitriles). Molbank. Available at:[Link]

  • PubMed / Taylor & Francis. "A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity." (Discussing the biological relevance of quinoline-4-carbonitriles). National Library of Medicine. Available at:[Link]

Sources

Architectural Versatility of Quinoline Scaffolds: Mechanistic Insights into Biological Activity and Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the quinoline (benzo[b]pyridine) scaffold exhibits an extraordinary capacity for molecular recognition. Its planar, electron-deficient aromatic system facilitates robust π−π stacking and DNA intercalation, while the nitrogen heteroatom serves as a critical hydrogen bond acceptor and metal chelator. This technical guide deconstructs the biological activities of quinoline compounds, analyzing their mechanisms of action, quantitative efficacy, and the self-validating experimental workflows used to evaluate them.

Mechanistic Foundations of Quinoline Biological Activity

Antimalarial Activity: Disruption of Heme Detoxification

During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin, releasing massive quantities of free heme (ferriprotoporphyrin IX)[1]. Because free heme is highly toxic to biological membranes, the parasite sequesters it by biocrystallizing it into an inert polymer known as hemozoin ( β -hematin) within its acidic digestive vacuole[2].

The lysosomotropic character of 4-aminoquinolines, such as chloroquine (CQ), allows them to enter the parasite via simple diffusion. Upon reaching the acidic digestive vacuole (pH ~4.7), the basic amine groups become protonated (CQ 2+ ), trapping the molecule inside the compartment[2]. Mechanistically, chloroquine does not merely sequester free heme in solution; rather, atomic force microscopy (AFM) reveals that it binds specifically to the molecularly flat {100} surfaces of growing hemozoin crystals[3]. This binding perturbs nucleation events and arrests layer generation and step advancement[1][3]. The resulting accumulation of the highly toxic CQ-heme complex disrupts membrane function, inducing oxidative stress and triggering parasite autodigestion[2].

Anticancer Activity: Topoisomerase Poisoning and Kinase Inhibition

In oncology, quinoline derivatives function as potent antiproliferative agents primarily through DNA intercalation and the inhibition of critical replication enzymes[4]. The planar quinoline nucleus inserts efficiently between DNA base pairs, structurally distorting the double helix.

A primary mechanism is the poisoning of Topoisomerase I and II[4]. During normal replication, Topoisomerase I (Top1) relaxes DNA supercoils by creating transient single-strand breaks, forming a Top1-DNA cleavage complex (Top1cc). Specific tailor-made quinoline derivatives (e.g., those bearing 1,3,4-oxadiazole and aminopropylamino side chains) intercalate at the cleavage site, trapping the Top1cc and preventing DNA religation[5]. When the replication fork collides with this trapped complex, it generates fatal double-strand breaks, driving the cancer cell into apoptosis[5].

Furthermore, quinoline hybrids have been engineered to inhibit oncogenic kinases. For example, derivatives containing an 8-hydroxyquinoline 7-carboxylic acid moiety act as potent inhibitors of PIM-1 kinase—an enzyme upregulated in numerous malignancies that phosphorylates substrates like c-Myc to drive cell cycle progression[4].

Agricultural and Antimicrobial Applications

Beyond human therapeutics, quinoline scaffolds are actively developed as agrochemical fungicides and bactericides. Halogenated and trifluoromethyl-substituted quinolines induce pronounced ultrastructural deformations in plant pathogens, compromising membrane integrity and elevating cellular permeability[6]. In antibacterial contexts, quinoline derivatives target bacterial DNA gyrase and topoisomerase IV, effectively halting bacterial DNA replication[7].

Quantitative Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes the quantitative efficacy of select quinoline derivatives across different biological targets.

Compound / DerivativeBiological TargetEfficacy MetricTherapeutic Context
Chloroquine Hematin crystallization ({100} face)~2 μM (arrests layer generation)Antimalarial[3]
Compound 28 Human Topoisomerase IIC 50​ = 29 nMAnticancer[5]
Compound 4d (Ursolic acid hybrid)Cancer cell lines (HeLa, MDA-MB-231)IC 50​ = 0.08 - 0.34 μMAnticancer[8]
Compound 6 Xanthomonas citri (Xcc)MIC = 0.078 mg/mLAgricultural Pesticide[9]

Systems Visualization

G Hb Hemoglobin (Host RBC) Heme Free Heme (Toxic Fe3+) Hb->Heme Proteolysis (pH 4.7) Complex CQ-Heme Complex (Highly Toxic) Heme->Complex Hz Hemozoin (Inert β-hematin) Heme->Hz Biocrystallization CQ Chloroquine (Protonated CQ2+) CQ->Complex Binds to {100} Face Complex->Hz Blocks Nucleation Death Parasite Autodigestion & Cell Death Complex->Death Membrane Disruption

Caption: Mechanism of Chloroquine in the Plasmodium Digestive Vacuole.

G DNA Supercoiled DNA Cleavage DNA-Topo Cleavage Complex DNA->Cleavage Enzyme Binding Topo Topoisomerase I Topo->Cleavage Trapped Trapped Cleavage Complex Cleavage->Trapped Intercalation Quinoline Quinoline Derivative Quinoline->Trapped Apoptosis Double-Strand Breaks & Apoptosis Trapped->Apoptosis Replication Fork Collision

Caption: Topoisomerase I Poisoning by Quinoline Derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and experimental success.

Protocol 1: In Vitro β -Hematin Crystallization Inhibition Assay

Causality: This assay mimics the lipid-rich, acidic environment of the parasite's digestive vacuole. Acetate buffer provides the necessary pH (5.0), while a lipid catalyst (e.g., NP-40) facilitates the nucleation of β -hematin.

  • Stock Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM. Prepare the quinoline test compound in DMSO.

  • Reaction Assembly: In a 96-well plate, combine 50 μL of hemin stock, 50 μL of the quinoline compound (at varying concentrations), and 100 μL of 0.5 M sodium acetate buffer (pH 5.0) containing 30 μM NP-40.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours to allow for biocrystallization.

  • Quantification (Pyridine-Ferrochrome Method): Add 50 μL of a solution containing 50% (v/v) pyridine, 20% (v/v) acetone, and 0.2 M HEPES buffer (pH 7.4).

  • Validation Checkpoint: Pyridine specifically coordinates with unreacted soluble heme to form a pink/red complex (absorbance at 405 nm). β -hematin crystals remain insoluble and do not react. A highly red solution indicates successful inhibition of crystallization by the quinoline compound, whereas a clear supernatant (post-centrifugation) in the negative control validates that spontaneous crystallization occurred normally.

Protocol 2: Topoisomerase I DNA Cleavage Assay

Causality: Supercoiled plasmid DNA is used because its topological state is visibly altered by Top1. By trapping the cleavage complex, quinolines prevent the enzyme from religating the DNA, leaving it in a "nicked" open-circular state which migrates differently in an electric field.

  • Reaction Assembly: Mix 0.5 μg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human Topoisomerase I in a cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl 2​ , 0.1 mM EDTA, 15 μg/mL BSA).

  • Drug Intercalation: Add the quinoline derivative (e.g., 10–50 μM) and incubate the mixture at 37°C for 30 minutes.

  • Trapping & Digestion: Terminate the reaction by adding 1% SDS to denature the enzyme, thereby trapping the Top1cc. Add Proteinase K (50 μg/mL) and incubate at 50°C for 30 minutes to digest the Top1 protein, leaving the DNA strand permanently nicked.

  • Electrophoretic Separation: Resolve the DNA samples on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 2 V/cm for 2 hours.

  • Validation Checkpoint: Under UV transillumination, the negative control (DNA alone) will migrate rapidly as a tight supercoiled band. The positive control (DNA + Top1) will show a ladder of relaxed topoisomers. A successful quinoline Top1 poison will yield a distinct, slow-migrating band corresponding to nicked, open-circular DNA, confirming the stabilization of the cleavage complex.

Conclusion & Future Perspectives

The quinoline scaffold remains a cornerstone of rational drug design. By fine-tuning the steric and electronic properties of the substitutions at the C-3, C-4, and C-6 positions, researchers can dictate whether the molecule acts as a crystal nucleation inhibitor in Plasmodium, a Topoisomerase poison in human malignancies, or a membrane-disrupting agent in agricultural pathogens. Future development will likely focus on overcoming efflux-mediated resistance mechanisms and enhancing the metabolic stability of these compounds for targeted delivery.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy, ijmphs.com,
  • Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transform
  • Chloroquine, wikipedia.org,
  • Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine, pnas.org,
  • Full article: Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors, tandfonline.com,
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity, acs.org,
  • Quinoline Derivatives in Discovery and Development of Pesticides, acs.org,
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, nih.gov,
  • Journal of Agricultural and Food Chemistry Vol. 72 No. 22, acs.org,

Sources

The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Versatility of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its inherent structural features and the ability to be readily functionalized at multiple positions have made it a "privileged scaffold" in drug discovery.[2][3] This guide provides a comprehensive overview of the quinoline core's applications, from its historical significance in antimalarial therapy to its current prominence in oncology, infectious diseases, and neurotherapeutics. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the therapeutic success of quinoline-based drugs.

I. The Broad Therapeutic Spectrum of Quinoline Derivatives

The chemical versatility of the quinoline nucleus has given rise to a vast number of derivatives with a wide array of pharmacological activities.[4][5] This has led to the development of numerous clinically significant drugs.[1]

A. Anticancer Applications: A Multi-pronged Assault on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[6][7] They can induce cell cycle arrest, apoptosis, inhibit angiogenesis, and disrupt cell migration.[8]

Mechanisms of Anticancer Action:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription.[6][9] Some derivatives also act as topoisomerase "poisons," stabilizing the enzyme-DNA complex and leading to double-strand breaks.[6]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. For instance, certain derivatives have been shown to effectively inhibit Pim-1 kinase and Src kinase, which are often overexpressed in various cancers.[9]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[7]

  • Proteasome Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and is a validated target in cancer therapy. Certain quinoline-copper complexes have been shown to act as proteasome inhibitors.[7]

Key Anticancer Quinoline Drugs:

A number of quinoline-based drugs have been approved by the FDA for the treatment of various cancers.[10][11]

Drug NameTarget(s)Approved Indications
Cabozantinib c-MET, VEGFR2Advanced renal cell carcinoma, medullary thyroid carcinoma[12]
Lenvatinib VEGFR, FGFR, PDGFR, KIT, RETDifferentiated thyroid cancer, advanced renal cell carcinoma, hepatocellular carcinoma[10]
Bosutinib Src, AblChronic myeloid leukemia[10]
Neratinib HER2, EGFRHER2-positive breast cancer[10]
Capmatinib METMetastatic non-small cell lung cancer with MET exon 14 skipping[10]
B. Antimalarial Agents: The Historical Cornerstone

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[10] This paved the way for the synthesis of numerous quinoline-based antimalarials, including chloroquine, amodiaquine, and mefloquine.[13]

Mechanism of Antimalarial Action:

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[14][15] The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[14][15]

C. Antibacterial and Antifungal Applications: Combating Microbial Resistance

The emergence of multidrug-resistant microbial pathogens has created an urgent need for new antimicrobial agents.[16] Quinoline derivatives have long been a focus in this area due to their potent and broad-spectrum activity.[16][17] The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC).[16]

Mechanism of Antimicrobial Action:

A primary target for quinolone antibacterials is DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[16] By inhibiting these enzymes, quinolones prevent the bacterial cell from dividing and ultimately lead to cell death.

Representative Antibacterial and Antifungal Activity of Quinoline Derivatives:

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Compound 2 3.126.25-
Compound 6 3.123.12-
Compound 4 6.2512.5-
Ciprofloxacin (Ref.) 12.5--
Fluconazole (Ref.) ---

Data compiled from various sources.[16][17]

D. Neuroprotective Applications: A New Frontier in Neurodegenerative Diseases

Quinoline derivatives are being increasingly investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[18][19] Their multifaceted mechanisms of action make them attractive candidates for these complex disorders.

Mechanisms in Neuroprotection:

  • Cholinesterase Inhibition: Some quinoline derivatives have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[19] This can help to improve cognitive function in Alzheimer's patients.[20]

  • Metal Chelation: The accumulation of metal ions like copper, zinc, and iron in the brain has been implicated in the pathogenesis of Alzheimer's disease. Quinoline derivatives with metal-chelating properties can help to restore metal homeostasis.[21][22]

  • Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are key features of neurodegenerative diseases. Certain quinoline-based compounds have demonstrated antioxidant and anti-inflammatory effects.[18]

II. Synthesis of the Quinoline Scaffold: Classical and Modern Approaches

The construction of the quinoline ring system can be achieved through a variety of synthetic methods, ranging from classical named reactions to modern multicomponent reactions.[23][24]

Classical Synthetic Routes:
  • Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[24]

  • Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][24]

  • Combes Synthesis: This method involves the condensation of an aniline with a 1,3-dicarbonyl compound.[24][25]

Experimental Protocol: Friedländer Synthesis of a 2-Substituted Quinoline Derivative

Objective: To synthesize a 2-substituted quinoline derivative via the Friedländer annulation.

Materials:

  • 2-aminobenzaldehyde (1 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzaldehyde in ethanol, add ethyl acetoacetate.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Friedlander_Synthesis reactant1 2-Aminoaryl Aldehyde/Ketone intermediate Condensation Intermediate reactant1->intermediate reactant2 Carbonyl with α-methylene reactant2->intermediate catalyst Acid/Base Catalyst catalyst->intermediate product Quinoline Derivative intermediate->product Cyclization & Dehydration

Caption: Workflow for the Friedländer synthesis of quinoline derivatives.

III. Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification

The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.[23][26] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Position 4: The 4-aminoquinoline scaffold is a key feature of many antimalarial drugs. The nature of the side chain at this position is critical for activity and can influence drug resistance.[27]

  • Position 7: In many 4-aminoquinoline antimalarials, a chlorine atom at the 7-position is essential for optimal activity.[27]

  • Positions 2 and 4: 2,4-disubstituted quinoline derivatives have shown promise as anticancer agents through various mechanisms.[6]

  • Position 3: The presence of a substituent at the 3-position of the quinoline ring has been found to be critical for the antagonist potency of certain α2C-adrenoceptor antagonists.[28][29]

IV. Pharmacokinetics and Drug-Metabolism Considerations

The pharmacokinetic properties of quinoline derivatives can vary significantly depending on their chemical structure.[30][31] Factors such as oral bioavailability, serum protein binding, volume of distribution, and routes of elimination are important considerations in drug development.[30][31] For example, the oral bioavailability of many quinolones is generally good but can be reduced by co-administration with antacids containing magnesium or aluminum.[30]

Quinoline_Pharmacokinetics cluster_ADME Pharmacokinetic Profile cluster_Factors Influencing Factors Absorption Oral Bioavailability Distribution Tissue Penetration Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Excretion Renal & Extrarenal Clearance Metabolism->Excretion DrugInteractions Drug-Drug Interactions (e.g., Antacids) DrugInteractions->Absorption PatientFactors Patient-Specific Factors (Renal/Hepatic Function) PatientFactors->Metabolism PatientFactors->Excretion

Caption: Key pharmacokinetic considerations for quinoline-based drugs.

V. Future Perspectives and Conclusion

The quinoline scaffold continues to be an inexhaustible source of inspiration for medicinal chemists.[32] Its remarkable versatility and broad range of biological activities ensure its continued relevance in the development of new therapeutic agents.[2][33] Future research will likely focus on the development of novel quinoline hybrids, combining the quinoline core with other pharmacophores to create dual-acting molecules that can overcome drug resistance and improve therapeutic outcomes.[23][26] The ongoing exploration of the vast chemical space around the quinoline nucleus, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, promises to yield the next generation of innovative medicines.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google Books.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. (2026).
  • Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
  • Wolfson, J. S., & Hooper, D. C. (1989). Pharmacokinetics of quinolones: newer aspects. Reviews of infectious diseases, 11 Suppl 5, S960–S968.
  • Investigating the antibacterial and antifungal activity of quinoline derivatives. (n.d.). Benchchem.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.).
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Google Books.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC.
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • therapeutic significance of quinoline derivatives as antimicrobial agents. (2025).
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace.
  • Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006).
  • Sharma, A., Kumar, V., & Kumar, P. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic chemistry, 111, 104863.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.). Thieme.
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016).
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). PubMed.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Mathew, B., Mathew, G. E., & Joy, F. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000215.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2025).
  • Quinoline: An Attractive Scaffold in Drug Design. (2021). Bentham Science Publishers.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). MDPI.
  • Al-Nabulsi, S., Van der Veen, C., Boezel, R., DeGroot, M. J., & Wikstrom, H. V. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of medicinal chemistry, 49(21), 6331–6341.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(2), 143.
  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing.
  • synthesis of quinoline derivatives and its applications. (n.d.). PPTX - Slideshare.
  • Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (2018). Bentham Science Publishers.
  • FDA-approved quinoline-based drugs. (n.d.).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
  • Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. The Journal of antimicrobial chemotherapy, 26 Suppl B, 41–49.
  • (PDF) Pharmacodynamics of Quinolones. (n.d.). ResearchGate.

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7-Methylquinoline-4-carbonitrile: A Strategic Scaffold in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Logic

In the landscape of heterocyclic medicinal chemistry, quinoline derivatives occupy a privileged space due to their diverse pharmacological profiles, ranging from antimalarial to targeted kinase inhibition. 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a strategic scaffold. The 7-methyl group provides a weak electron-donating effect (+I) that fine-tunes the lipophilicity and metabolic stability of the quinoline core. Conversely, the 4-carbonitrile group is a strong electron-withdrawing moiety (-M, -I) that activates the C4 position for downstream nucleophilic additions or serves as a direct precursor to carboxylic acid bioisosteres (e.g., tetrazoles) and bioactive amines. Understanding this "push-pull" electronic relationship is critical for rational drug design.

Table 1: Physicochemical & Structural Profiling

To establish a baseline for synthetic planning, the quantitative physicochemical parameters of 7-Methylquinoline-4-carbonitrile are summarized below, validated by chemical database literature (1[1], 2[2]).

ParameterValue / DescriptionStrategic Implication
Chemical Formula C₁₁H₈N₂Defines the core mass for MS identification.
Molecular Weight 168.198 g/mol Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.1 - 2.4Optimal starting lipophilicity for oral bioavailability.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 2 (Nitrile, Quinoline N)Facilitates target protein binding (e.g., hinge region of kinases).
Electronic Nature Polarized (Dipole moment directed toward C4-CN)Enables halogen bonding in supramolecular crystal engineering (3[3]).

Synthetic Methodologies & Experimental Causality

The synthesis of 7-methylquinoline-4-carbonitrile is typically achieved via the cyanation of 4-chloro-7-methylquinoline. The choice of cyanation method is dictated by the need to balance yield, safety, and scalability.

Table 2: Comparative Cyanation Strategies
MethodReagentsYieldCausality & Application Notes
Rosenmund-von Braun CuCN, NMP, 200°C40-55%Harsh conditions; often leads to degradation. Avoided for sensitive substrates.
Pd-Catalyzed Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C85-95%Preferred. The bidentate dppf ligand prevents catalyst deactivation. Zn(CN)₂ provides a slow release of cyanide, preventing catalyst poisoning.
Protocol 1: Palladium-Catalyzed Cyanation (Self-Validating Workflow)

Objective: Synthesize 7-methylquinoline-4-carbonitrile from 4-chloro-7-methylquinoline.

Causality of Reagents: We utilize Zinc Cyanide (Zn(CN)₂) rather than Sodium Cyanide (NaCN) because Zn(CN)₂ is less soluble in DMF, ensuring a low steady-state concentration of dissolved cyanide ions. This prevents the irreversible poisoning of the Palladium catalyst, a common failure point in cross-coupling cyanations.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-chloro-7-methylquinoline (1.0 equiv, 10 mmol), Zn(CN)₂ (0.6 equiv, 6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and dppf (0.04 equiv, 4 mol%).

  • Solvent Addition: Add anhydrous DMF (30 mL). The choice of DMF is critical due to its high boiling point and ability to solubilize the intermediate Pd-complexes.

  • Reaction: Heat the mixture to 120°C for 12 hours.

  • In-Process Control (Validation): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (higher Rf) should completely disappear, replaced by a highly UV-active spot (lower Rf).

  • Workup: Cool to room temperature. Quench carefully with 5% aqueous ammonia (50 mL) to complex excess zinc and unreacted cyanide. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to completely remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

  • Analytical Validation: Confirm product via ¹³C NMR. The defining validation point is the appearance of the nitrile carbon signal at approximately 116.5 ppm , and the shift of the C4 aromatic carbon.

Synthesis A 4-Chloro-7-methylquinoline (Precursor) B 7-Methylquinoline-4-carbonitrile (Core Scaffold) A->B Zn(CN)2, Pd2(dba)3 DMF, 120°C C 4-(1H-Tetrazol-5-yl)- 7-methylquinoline (Bioisostere) B->C TMSN3, Bu2SnO Toluene, Reflux D 7-Methylquinoline- 4-methylamine (Bioactive) B->D H2, Pd/C Methanol

Caption: Synthetic workflow from 4-chloro precursor to the core nitrile, and subsequent bioactive derivatizations.

Downstream Derivatization in Medicinal Chemistry

The true value of 7-methylquinoline-4-carbonitrile lies in its derivatization. Two primary pathways dominate current drug discovery efforts:

Tetrazole Bioisosteres (Losartan-like Modifications)

The nitrile group can be converted into a 1H-tetrazole, which acts as a lipophilic bioisostere of a carboxylic acid. This modification provides greater metabolic stability and increased membrane permeability while maintaining the required acidic proton for target engagement, a strategy well-documented in the synthesis of angiotensin II receptor antagonists (4[4]).

Protocol 2: Tetrazole Synthesis (Self-Validating)

  • Reaction: Dissolve 7-methylquinoline-4-carbonitrile (5 mmol) in anhydrous toluene (20 mL). Add Azidotrimethylsilane (TMSN₃, 15 mmol) and Dibutyltin oxide (Bu₂SnO, 0.5 mmol, 10 mol%) as a catalyst.

  • Causality: Bu₂SnO activates the nitrile carbon, making it highly susceptible to the [3+2] cycloaddition with the azide. Toluene allows for the high reflux temperatures (~110°C) required to overcome the activation energy barrier of the cycloaddition.

  • Execution: Reflux for 24 hours.

  • Workup & Validation: Cool the mixture and concentrate. Dissolve the residue in methanol to cleave the TMS group, then precipitate the product using dilute HCl. The analytical validation requires ¹H NMR: look for the disappearance of the sharp nitrile-adjacent aromatic protons and the emergence of a highly deshielded, broad tetrazole N-H proton at ~15.5 - 16.5 ppm .

Reduction to Bioactive Amines

Reduction of the carbonitrile yields quinoline-4-methylamines. Recent literature highlights that such catalytic modifications of quinoline-carbonitriles produce compounds with significantly enhanced anti-inflammatory and antioxidant bioactivities (5[5]). This is typically achieved via catalytic hydrogenation (H₂, Pd/C) in acidic methanol to prevent secondary amine formation.

Biological Mechanisms & Target Engagement

Quinoline derivatives derived from the 4-carbonitrile scaffold exhibit profound effects on innate immune pathways. A critical mechanism of action for these derivatives is the allosteric inhibition of the NLRP3 inflammasome.

By binding to the NACHT domain of NLRP3, specific quinoline derivatives prevent the ATP-dependent oligomerization of the inflammasome complex. This halts the downstream activation of Caspase-1, thereby suppressing the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18 (6[6]).

BioMechanism Q Quinoline-4-carbonitrile Derivatives N NLRP3 Inflammasome Assembly Q->N Allosteric Inhibition C Caspase-1 Activation N->C Blocked I IL-1β / IL-18 Maturation C->I Blocked R Inflammatory Cascade I->R Suppressed

Caption: Mechanism of action showing quinoline-derivative mediated inhibition of the NLRP3 Inflammasome pathway.

Conclusion

7-Methylquinoline-4-carbonitrile is a robust, synthetically tractable scaffold that bridges the gap between basic heterocyclic methodology and advanced therapeutic design. By leveraging palladium-catalyzed cyanation for its synthesis and employing bioisosteric replacements (like tetrazole formation) or targeted reductions, medicinal chemists can rapidly generate libraries of compounds with potent anti-inflammatory and kinase-inhibitory properties. The protocols provided herein ensure high-fidelity, self-validating workflows for researchers aiming to exploit this scaffold.

References

  • Molaid Chemical Database. 7-Methyl-4-quinolinecarbonitrile (CAS: 854864-06-5) Properties. Available at: [Link]

  • MDPI - Molecules. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline: Synthesis and Medicinal Chemistry. Available at:[Link]

  • PubMed (NIH). A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity (Quinoline-4-carbonitrile reduction). Available at: [Link]

  • ResearchGate. Synthesis and therapeutic potential of quinoline derivatives (Halogen Bonding of Quinoline-Carbonitriles). Available at:[Link]

Sources

Unlocking the Synthetic and Therapeutic Potential of Quinoline-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quinoline-4-carbonitrile (Q4CN) represents a highly versatile N-heterocyclic scaffold in modern organic synthesis and medicinal chemistry. The cyano group at the C4 position is not only a robust precursor for various functional groups—such as tetrazoles, carboxylic acids, and fused pyrazoles—but also serves as a potent pharmacophore in its own right, enhancing target binding affinity and metabolic stability[1]. This whitepaper explores the mechanistic grounding of Q4CN synthesis, details its transformative workflows, and provides self-validating experimental protocols for drug development professionals.

Mechanistic Principles of C4-Cyanation

The synthesis of Q4CN derivatives fundamentally relies on Nucleophilic Aromatic Substitution (SNAr). The causality behind this reactivity lies in the electronic architecture of the quinoline ring. The nitrogen atom exerts a strong electron-withdrawing inductive and resonance effect, which severely depletes electron density at the C2 and C4 positions.

When a suitable leaving group (such as a chloride or a tosyloxy group) is positioned at C4, the carbon becomes highly susceptible to nucleophilic attack by cyanide ions. For example, converting a C4-chloro group to a highly reactive tosyloxy leaving group allows for the introduction of the carbonitrile function under relatively mild conditions, preventing the degradation of sensitive functional groups elsewhere on the scaffold[2].

Quantitative Analysis of Cyanation Pathways

To optimize synthetic routes, the selection of the cyanating agent and leaving group must be balanced against yield and scalability. Table 1 summarizes the quantitative data across standard cyanation methodologies.

Table 1: Comparative Analysis of C4-Cyanation Strategies

Precursor ScaffoldCyanating AgentCatalyst / SolventReaction ConditionsTypical Yield (%)Mechanistic Advantage
4-Chloroquinoline KCNDMF70°C, 4 hours85 - 90Direct SNAr; highly scalable for industrial use[2].
4-Tosyloxyquinoline KCNDMF70°C, 4 hours88 - 92Milder leaving group; prevents over-chlorination[2].
Quinoline N-oxide TMSCNDBU / CH2Cl2Ambient, 12 hours75 - 80Reissert-Henze type; avoids pre-activation to halide.
4-Piperidinoquinoline NaCNDMSO120°C, 17 hours60 - 65Late-stage functionalization via amine displacement[3].

Transformative Workflows: From Nitrile to Pharmacophore

The true value of Q4CN lies in its ability to act as a divergence point for complex pharmacophores. The nitrile group can be selectively transformed into bioisosteres or fused heterocycles depending on the required pharmacological profile.

G Q4CN Quinoline-4-Carbonitrile (Core Scaffold) TMSN3 TMS-N3 / Bu2SnO (Cycloaddition) Q4CN->TMSN3 Hydrazine Hydrazine Hydrate (Cyclocondensation) Q4CN->Hydrazine Hydrolysis Acid/Base Hydrolysis Q4CN->Hydrolysis Tetrazole 4-(1H-Tetrazol-5-yl)quinoline (Carboxylate Bioisostere) TMSN3->Tetrazole Pyrazolo Pyrazolo[4,3-c]quinolines (Fused Heterocycle) Hydrazine->Pyrazolo Carboxylic Quinoline-4-Carboxylic Acid (Pharmacophore) Hydrolysis->Carboxylic Target1 AT1 Receptor Antagonists (Antihypertensive) Tetrazole->Target1 Target2 Antimicrobial / Antimalarial Agents Pyrazolo->Target2 Carboxylic->Target2

Workflow of quinoline-4-carbonitrile derivatization and corresponding pharmacological targets.

Tetrazole Bioisosteres

The conversion of Q4CN to 4-(1H-tetrazol-5-yl)quinoline is a critical step in developing Angiotensin II (AII) receptor antagonists (e.g., losartan analogs). The tetrazole acts as a lipophilic bioisostere of a carboxylic acid, providing greater metabolic stability and increased oral absorption without sacrificing the required acidic proton[4].

Pyrazolo-Fused Scaffolds and Carboxylic Acids

Reaction of quinoline-4-carbonitriles with hydrazine hydrate leads to cyclocondensation, yielding pyrazolo[4,3-c]quinolines, which are highly valuable in antimicrobial drug discovery[3]. Alternatively, standard acid/base hydrolysis yields quinoline-4-carboxylic acids, a class of compounds associated with antiviral, antileishmanial, and antimalarial activities[5].

Validated Experimental Protocol: Tetrazole Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 4-(1H-tetrazol-5-yl)quinolines from Q4CN. This method avoids the highly toxic and explosive in situ generation of hydrazoic acid by utilizing trimethylsilyl azide (TMS-N3)[4].

Workflow Step1 1. Mix Nitrile & TMS-N3 (in Anhydrous Toluene) Step2 2. Add Bu2SnO Catalyst (0.1 eq for Activation) Step1->Step2 Step3 3. Reflux (74 h) Monitor via TLC Step2->Step3 Step4 4. Vacuum Concentration & MeOH Dissolution Step3->Step4 Step5 5. Liquid-Liquid Extraction (EtOAc / 10% NaHCO3) Step4->Step5 Step6 6. Aqueous Phase Acidification & Product Filtration Step5->Step6

Step-by-step experimental workflow for the synthesis of 4-tetrazolyl quinolines from nitriles.

Step-by-Step Methodology & Causality
  • Reagent Assembly: To a solution of the specific quinoline-4-carbonitrile (5.5 mmol) and TMS-N3 (11 mmol, 2.0 eq.) in anhydrous toluene (11 mL), add dibutyltin oxide (Bu2SnO) (0.55 mmol, 0.1 eq.)[4].

    • Causality: The Lewis acidic tin center coordinates with the nitrogen atom of the cyano group, significantly enhancing the electrophilicity of the nitrile carbon. It facilitates the delivery of the azide nucleophile via a concerted [3+2] cycloaddition pathway.

  • Reflux: Heat the mixture to reflux for 74 hours. Monitor the disappearance of the starting material via TLC.

  • Concentration & Cleavage: Concentrate the reaction mixture in vacuo. Dissolve the residue in methanol and reconcentrate.

    • Causality: Methanol is required to solvolyze and cleave the trimethylsilyl (TMS) group from the newly formed tetrazole ring, yielding the free N-H tetrazole.

  • Self-Validating Extraction: Partition the residue between ethyl acetate (25 mL) and 10% sodium bicarbonate solution (25 mL). Extract the organic phase with an additional portion of 10% NaHCO3.

    • Self-Validating Mechanism: This protocol is inherently self-validating. The tetrazole product possesses a pKa of approximately 4.5. During this liquid-liquid extraction, only the successfully converted tetrazole is deprotonated by the weak base and partitions into the aqueous layer. Unreacted nitrile starting material remains trapped in the organic layer.

  • Precipitation: Acidify the combined aqueous layers with dilute HCl to pH ~2. Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo to yield the pure 4-(1H-tetrazol-5-yl)quinoline (Typical yield: >90%)[4].

Therapeutic Implications in Drug Design

The incorporation of the nitrile group into lead compounds has become a prominent strategy in rational drug design. Beyond acting as a synthetic intermediate, the Q4CN motif itself can bring additional benefits, including enhanced binding affinity to target proteins via strong dipole interactions and hydrogen bonding[1]. Furthermore, the electron-withdrawing nature of the C4-nitrile increases the metabolic stability of the quinoline core against oxidative degradation by cytochrome P450 enzymes, making Q4CN derivatives highly valuable in the pipeline of next-generation antimicrobial and antihypertensive therapeutics[5].

References

  • Title: 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)
  • Title: The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities Source: ResearchGate URL
  • Source: ResearchGate (RSC Medicinal Chemistry)
  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
  • Source: Oxford University Press (OUP)

Sources

Methodological & Application

Application Note: Reductive Cyclization Strategies for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from antimalarials to targeted kinase inhibitors. Constructing this heterocycle efficiently is a critical objective in medicinal chemistry. Among the most robust strategies is the reductive cyclization of o-nitrochalcones or o-nitrophenyl propargyl alcohols .

This application note provides an in-depth technical analysis of modern reductive cyclization methodologies. By evaluating the mechanistic causality behind various reducing systems—ranging from classic Iron/Acid conditions to modern, mild Nickel Boride catalysis—this guide equips drug development professionals with self-validating protocols to synthesize heavily functionalized quinolines with high chemoselectivity and yield.

Mechanistic Causality: The Logic of Reductive Annulation

The elegance of the reductive cyclization approach lies in its use of the strongly electron-withdrawing nitro group as a stable masking agent during the assembly of the carbon framework (e.g., via Claisen-Schmidt condensation).

Upon exposure to reducing conditions, the nitro group is converted into a highly nucleophilic amine (or hydroxylamine intermediate). Because this newly formed nucleophile is positioned ortho to an electrophilic center (the β -carbon of the chalcone or an activated enone derived from a Meyer-Schuster rearrangement), an intramolecular Michael-type addition occurs rapidly. This is followed by dehydration and oxidative aromatization, driven thermodynamically by the formation of the stable quinoline core[1][2].

Mechanism A o-Nitrochalcone (Stable Precursor) B o-Aminochalcone (Nucleophilic Intermediate) A->B Chemoselective Reduction (e.g., Fe/HCl, Ni2B) C Intramolecular Michael Addition B->C Spontaneous Nucleophilic Attack D Dihydroquinoline Intermediate C->D E Dehydration & Aromatization D->E -H2O, -H2 F Substituted Quinoline (Target Pharmacophore) E->F Thermodynamic Driving Force

Figure 1: Mechanistic pathway of the reductive cyclization of o-nitrochalcones to quinolines.

Methodological Landscape & Comparative Data

Selecting the appropriate reductive system depends heavily on the substrate's functional group tolerance and the desired scale. Below is a comparative analysis of validated reductive cyclization systems.

Reductive SystemReagents & CatalystTypical SolventTempYield RangeStrategic AdvantageRef
Iron / Acid Fe(0) powder, HClEtOH or EtOH/H 2​ O80 °C85–95%Highly scalable, inexpensive; ideal for sterically hindered substrates.[1]
Nickel Boride NiCl 2​ ·6H 2​ O, NaBH 4​ MeOH0 °C to RT80–92%Mild, acid-free; excellent functional group tolerance (avoids protecting groups).[3]
Pd / CO Surrogate Pd(CH 3​ CN) 2​ Cl 2​ , HCOOH/Ac 2​ ODMF130 °C75–93%Direct access to 4-quinolones without requiring pressurized CO gas cylinders.[4]
Iron / Acid (Propargyl) Fe(0) powder, HClEtOH80 °C82–95%Utilizes propargyl alcohols via a tandem Meyer-Schuster/cyclization sequence.[2]

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Built-in visual cues and quality control (QC) checkpoints ensure trustworthiness and reproducibility at the bench.

Protocol A: Iron-Mediated Reductive Cyclization (Classic & Scalable)

Optimized for robust, multi-gram scale synthesis, particularly for sterically hindered precursors like indolylnitrochalcones[1].

Scientific Rationale: Iron acts as the bulk electron source. HCl is required in catalytic/stoichiometric amounts to etch the passivating oxide layer off the iron powder, initiating a single-electron transfer (SET) cascade. Ethanol ensures the solubility of the organic substrate while facilitating proton transfer.

Step-by-Step Procedure (1.0 mmol scale):

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the o-nitrochalcone derivative (1.0 mmol) and absolute ethanol (10 mL).

  • Reagent Addition: Add finely powdered Iron (Fe) (335 mg, 6.0 mmol). Causality: The reduction of -NO 2​ to -NH 2​ requires 6 electrons. While 3 equivalents of Fe(0) Fe(II) theoretically suffice, a 6-fold excess compensates for surface passivation.

  • Activation: Add concentrated HCl (37% w/w, approx. 83 µL, 1.0 mmol) dropwise.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 2–4 hours.

  • In-Process QC: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the yellow/orange starting material spot disappears, replaced by a highly UV-active (fluorescent under 254 nm) spot corresponding to the quinoline.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron salts, washing the pad with EtOAc (3 × 15 mL).

  • Purification: Concentrate the filtrate in vacuo. Resuspend in EtOAc, wash with saturated NaHCO 3​ to neutralize residual acid, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Protocol B: Nickel Boride-Promoted Reductive Cyclization (Mild & Chemoselective)

Optimized for substrates with acid-sensitive functional groups. This method operates under mild conditions utilizing in situ generated Ni 2​ B[3].

Scientific Rationale: Sodium borohydride reduces Ni(II) to Ni 2​ B (a black, highly active heterogeneous hydrogenation catalyst). The remaining NaBH 4​ acts as the hydrogen source. The slow addition at 0 °C controls the exothermic release of H 2​ gas and prevents the over-reduction of the chalcone's alkene before the initial nitro-reduction can trigger cyclization.

Workflow Step1 1. Solubilization Substrate + NiCl2 in MeOH Step2 2. Catalyst Generation Slow NaBH4 Addition (0°C) Step1->Step2 Step3 3. Reductive Cyclization Stir at RT (Monitor by TLC) Step2->Step3 Step4 4. Quench & Filter Remove Black Ni2B Catalyst Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5

Figure 2: Experimental workflow for the Nickel Boride-promoted reductive cyclization.

Step-by-Step Procedure (1.0 mmol scale):

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the o-nitrochalcone (1.0 mmol) and NiCl 2​ ·6H 2​ O (285 mg, 1.2 mmol) in methanol (10 mL). The solution will appear pale green.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Catalyst Generation: Weigh out NaBH 4​ (151 mg, 4.0 mmol). Add it to the stirring solution in small portions over 15 minutes. Self-Validating Cue: Upon addition of the first portion of NaBH 4​ , the solution will immediately turn pitch black with vigorous effervescence (H 2​ evolution), confirming the successful generation of the Ni 2​ B catalyst.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Workup: Once TLC confirms complete consumption of the starting material, quench the reaction with water (10 mL). Filter the black suspension through a Celite pad. Caution: Do not let the finely divided Ni 2​ B dry out completely on the filter paper, as it can be pyrophoric.

  • Purification: Extract the aqueous filtrate with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , concentrate, and purify via column chromatography.

Troubleshooting & Optimization Insights

  • Incomplete Cyclization (Intermediate Trapping): If TLC reveals a stable intermediate that does not convert to the quinoline, it is likely the uncyclized o-aminochalcone or a partially dehydrated dihydroquinoline.

    • Solution: For Protocol A, ensure sufficient thermal energy (maintain a vigorous reflux). For Protocol B, adding a catalytic amount of a mild acid (e.g., acetic acid) post-reduction can accelerate the dehydration step[1][3].

  • Over-reduction: If the quinoline ring is further reduced to a tetrahydroquinoline, the reducing system is too aggressive.

    • Solution: In the Ni 2​ B protocol, strictly control the equivalents of NaBH 4​ and maintain the temperature at 0 °C during the initial addition phase to favor chemoselective nitro reduction over alkene/arene reduction.

  • Alternative Precursors: If synthesizing the o-nitrochalcone is challenging due to unstable aldehydes, consider using o-nitrophenyl propargyl alcohols. Under acidic reductive conditions (Fe/HCl), these undergo a Meyer-Schuster rearrangement to form an enone in situ, which subsequently cyclizes to the quinoline in excellent yields[2].

References

  • Title: Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl Source: MDPI / PubMed Central (PMC) URL: [Link]

  • Title: Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate Source: PubMed Central (PMC) URL: [Link]

  • Title: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines Source: Organic Chemistry Portal (Org. Lett.) URL: [Link]

Sources

Application Note: 7-Methylquinoline-4-carbonitrile as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the quinoline nucleus remains one of the most versatile and heavily exploited pharmacophores. Specifically, 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) has emerged as a critical building block for synthesizing high-affinity kinase inhibitors and novel antimalarial agents.

As a Senior Application Scientist, I have observed that the strategic placement of functional groups on the quinoline core drastically alters its target engagement profile. The 7-methyl group enhances the lipophilicity of the molecule, improving cell membrane permeability and facilitating deep hydrophobic interactions within the ATP-binding pockets of target kinases 1. Simultaneously, the 4-carbonitrile (cyano) moiety serves a dual purpose: it acts as a strong electron-withdrawing group that lowers the LUMO of the quinoline ring (enhancing its stability against oxidative metabolism), and it provides a highly reactive synthetic handle. The cyano group can be readily converted into primary amines, amides, or tetrazoles—the latter acting as a metabolically stable bioisostere for carboxylic acids, a strategy famously utilized in the development of angiotensin II receptor blockers 2.

Mechanisms of Action: Kinase Inhibition

Derivatives synthesized from 7-methylquinoline-4-carbonitrile exhibit profound cytotoxicity against various human cancer cell lines by modulating dysregulated oncogenic signaling cascades. The primary mechanism of action involves the competitive inhibition of the PI3K/Akt/mTOR pathway 3. By intercalating into the ATP-binding cleft of Phosphoinositide 3-kinase (PI3K), these derivatives prevent the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (Akt and mTOR) of their activation signals and inducing apoptosis.

Furthermore, recent crystallographic data has demonstrated that quinoline-4-carbonitrile derivatives act as potent, brain-penetrant inhibitors of Adaptor protein 2-associated kinase 1 (AAK1) , a critical target for neuropathic pain management 4.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTOR Complex Akt->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes Inhibitor 7-Methylquinoline-4-carbonitrile Derivatives Inhibitor->PI3K Competitive ATP Inhibition

Fig 1. Disruption of the PI3K/Akt/mTOR signaling cascade by 7-methylquinoline-4-carbonitrile.

Quantitative Cytotoxicity Data

The structural functionalization of the 7-methylquinoline core dictates its efficacy across different tumor phenotypes. Table 1 summarizes the antiproliferative activity of various functionalized derivatives, highlighting the broad-spectrum potential of this scaffold 1, 5.

Table 1: Comparative IC50 Values of 7-Methylquinoline Derivatives

Compound Class / DerivativeTarget Cell LineCancer TypeIC50 (µM)Primary Mechanism / Target
Quinoline-chalcone (12e)MGC-803Gastric Carcinoma1.38PI3K/Akt Inhibition
Quinoline-chalcone (12e)MCF-7Breast Adenocarcinoma5.21PI3K/Akt Inhibition
Quinoline-dihydrazone (3b)MCF-7Breast Adenocarcinoma7.02Apoptosis Induction
Pyrano[3,2-c]quinoline (5e)N/A (Enzymatic)Broad Spectrum0.026EGFR / Kinase Inhibition
8-Nitro-7-quinolinecarbaldehydeCaco-2Colorectal Carcinoma< 1.00Non-receptor TK Inhibition

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. They include not only the procedural steps but the underlying physicochemical causality dictating the methodology.

Protocol A: Palladium-Catalyzed Synthesis of 7-Methylquinoline-4-carbonitrile

This protocol details the conversion of 4-chloro-7-methylquinoline to 7-methylquinoline-4-carbonitrile via a palladium-catalyzed cyanation.

Causality & Rationale: Traditional nucleophilic aromatic substitutions using NaCN or KCN often fail on unactivated quinolines or require dangerously harsh conditions. By utilizing Zinc Cyanide ( Zn(CN)2​ ) in the presence of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ), the reaction proceeds via a catalytic cross-coupling mechanism. Zn(CN)2​ is specifically chosen because its low solubility in DMF provides a slow, continuous release of cyanide ions, preventing the "poisoning" of the palladium catalyst that occurs with highly soluble cyanide salts.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 4-chloro-7-methylquinoline (1.0 equiv), Zn(CN)2​ (0.6 equiv, providing 1.2 equiv of CN− ), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration of the starting material.

  • Thermal Activation: Seal the tube and heat the mixture to 120°C in an oil bath for 16 hours.

  • Self-Validation (In-Process Control): At 14 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material peak (m/z ~177) and the appearance of the product peak (m/z ~169) validates reaction completion.

  • Workup & Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the mixture into a 1:1 solution of Ethyl Acetate and saturated aqueous NaHCO3​ . Add 10 mL of commercial bleach (sodium hypochlorite) to the aqueous layer to safely oxidize any residual toxic cyanide ions into benign cyanate.

  • Purification: Extract the organic layer, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 7-methylquinoline-4-carbonitrile.

Protocol B: In Vitro PI3K Kinase Inhibition Assay (HTRF)

To evaluate the biological efficacy of synthesized derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.

Causality & Rationale: Standard colorimetric assays (like MTT) only measure phenotypic cell death. To prove direct target engagement (PI3K inhibition), an enzymatic assay is required. HTRF is chosen over standard ELISA because the time-resolved nature of the fluorescence reading eliminates background auto-fluorescence commonly caused by the aromatic quinoline library compounds, ensuring high data fidelity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 7-methylquinoline-4-carbonitrile derivative in 100% DMSO, then dilute 1:20 in kinase buffer to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 384-well microplate, combine 2 µL of the compound with 4 µL of recombinant human PI3K enzyme. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 4 µL of a substrate mix containing ATP and PIP2. Incubate for 30 minutes at 37°C.

  • Signal Generation: Stop the reaction by adding 10 µL of the HTRF detection mixture (containing Europium-cryptate labeled anti-PIP3 antibody and an XL665-labeled tracer).

  • Self-Validation & Reading: Read the plate on a TR-FRET compatible microplate reader. The system is self-validating: calculate the ratio of emission at 665 nm (acceptor) to 620 nm (donor). A high 665/620 ratio indicates high PIP3 production (inactive inhibitor); a low ratio indicates successful PI3K inhibition.

HTRF_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (PI3K + ATP + Substrate) Step1->Step2 Step3 3. Stop & Detect (Add HTRF Reagents) Step2->Step3 Step4 4. Signal Reading (TR-FRET at 665/620 nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step workflow for the HTRF-based in vitro kinase inhibition assay.

References

  • Brieflands. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Brieflands Journal Publications.[Link]

  • Neuroquantology. "Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review." Neuroquantology.[Link]

  • Protein Data Bank Japan. "CRYSTAL STRUCTURE OF AP2 ASSOCIATED KINASE 1 ISOFORM 1 COMPLEXED WITH LIGAND 2-(1-AMINO-3-METHYLBUTYL)-6-(PYRIDIN-4-YL)QUINOLINE-4-CARBONITRILE." PDBJ.[Link]

  • MDPI. "4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline." MDPI Open Access Journals.[Link]

Sources

The Rising Star in Medicinal Chemistry: Applications of 7-Methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1][2] Within this esteemed class of heterocycles, 7-Methylquinoline-4-carbonitrile is emerging as a molecule of significant interest. Its unique structural features—a methyl group at the 7-position and a cyano group at the 4-position—confer distinct electronic and steric properties, making it a valuable building block and a potential pharmacophore in its own right. This technical guide provides an in-depth exploration of the applications of 7-Methylquinoline-4-carbonitrile, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

A Versatile Scaffold for Anticancer Drug Discovery

The quinoline core is a well-established framework for the development of anticancer agents, with derivatives known to modulate critical oncogenic signaling pathways such as PI3K/Akt/mTOR and EGFR.[3] The introduction of a methyl group at the 7-position and a carbonitrile at the 4-position on the quinoline ring can significantly influence the molecule's interaction with biological targets. While direct studies on 7-Methylquinoline-4-carbonitrile are emerging, the known activities of its close analogs provide a strong rationale for its investigation as a potent anticancer agent.

Targeting Kinase-Driven Proliferation

Kinase inhibitors are at the forefront of targeted cancer therapy. The quinoline scaffold, particularly with a cyano group, has been successfully utilized to develop potent kinase inhibitors. For instance, derivatives of 4-anilino-3-quinolinecarbonitrile have shown significant activity against MEK1 kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently dysregulated in cancer.[4] The 4-carbonitrile moiety can act as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the kinase.

The 7-methyl group can provide beneficial steric interactions and improve metabolic stability, potentially enhancing the overall efficacy and pharmacokinetic profile of the inhibitor. Based on this, 7-Methylquinoline-4-carbonitrile serves as an excellent starting point for the synthesis of novel kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilino-7-Methylquinoline-4-carbonitrile Derivative as a Potential Kinase Inhibitor

This protocol outlines a plausible synthetic route to a 4-anilino-7-methylquinoline-4-carbonitrile derivative, a potential kinase inhibitor, starting from 7-Methylquinoline-4-carbonitrile.

Step 1: Synthesis of 4-Chloro-7-methylquinoline

A common precursor for the introduction of the cyano group is the corresponding chloro-derivative. This can be achieved through various methods, including the use of phosphorus oxychloride on the corresponding quinolinone.

Step 2: Cyanation of 4-Chloro-7-methylquinoline to Yield 7-Methylquinoline-4-carbonitrile

The conversion of a chloroquinoline to a quinoline carbonitrile can be achieved via nucleophilic aromatic substitution using a cyanide salt, often catalyzed by a transition metal.

Protocol:

  • To a solution of 4-chloro-7-methylquinoline (1 mmol) in dry N,N-dimethylformamide (DMF) (5 mL), add sodium cyanide (1.2 mmol) and a catalytic amount of a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-Methylquinoline-4-carbonitrile.

Step 3: Synthesis of 4-Anilino-7-methylquinoline-4-carbonitrile

The final step involves the nucleophilic aromatic substitution of the cyano group with an appropriate aniline derivative.

Protocol:

  • In a sealed tube, dissolve 7-Methylquinoline-4-carbonitrile (1 mmol) and the desired aniline derivative (1.1 mmol) in a suitable solvent such as n-butanol or dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Potential as an Enzyme Inhibitor Beyond Kinases

The versatility of the 7-methylquinoline scaffold extends beyond kinase inhibition. Derivatives of 7-methylquinoline have demonstrated inhibitory activity against a range of other clinically relevant enzymes.[5]

Inhibition of Cholinesterases and Carbonic Anhydrases

7-Methylquinoline derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the management of Alzheimer's disease.[5] They have also been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for diuretics and anti-glaucoma agents.[5] The 4-carbonitrile group in 7-Methylquinoline-4-carbonitrile can participate in key interactions with the active sites of these enzymes.

Quantitative Data for Related 7-Methylquinoline Derivatives

The following table summarizes the inhibitory activities of some 7-methylquinoline derivatives against various enzymes to highlight the potential of this scaffold.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
7-Alkoxyindolizinoquinoline-5,12-dionesAChE0.068[5]
Tacrine-7-chloroquinoline HybridsBChE>10[5]

This table showcases the potential of the 7-methylquinoline scaffold. Specific data for 7-Methylquinoline-4-carbonitrile is a subject for further investigation.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of 7-Methylquinoline-4-carbonitrile against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Target enzyme solution

  • Substrate solution

  • 7-Methylquinoline-4-carbonitrile stock solution (in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 7-Methylquinoline-4-carbonitrile in the assay buffer.

  • In the wells of a 96-well plate, add a fixed volume of the enzyme solution.

  • Add the serially diluted inhibitor solutions to the respective wells. Include a control with only DMSO.

  • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Logical Workflow for Investigating 7-Methylquinoline-4-carbonitrile

The following diagram illustrates a logical workflow for researchers interested in exploring the medicinal chemistry applications of 7-Methylquinoline-4-carbonitrile.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis of 7-Methylquinoline-4-carbonitrile s2 Structural Characterization (NMR, MS, etc.) s1->s2 b1 In vitro Anticancer Screening (e.g., MTT assay) s2->b1 b2 Enzyme Inhibition Assays (Kinases, Cholinesterases, etc.) s2->b2 l1 SAR Studies (Synthesis of Analogs) b1->l1 b2->l1 l2 In silico Modeling (Docking Studies) l1->l2 l3 ADME-Tox Profiling l1->l3 l2->l1

Caption: A logical workflow for the development of 7-Methylquinoline-4-carbonitrile-based therapeutic agents.

Signaling Pathways of Interest

Derivatives of 7-methylquinoline have shown potential in modulating key signaling pathways implicated in cancer. The diagram below illustrates the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are prime targets for inhibitors derived from the 7-Methylquinoline-4-carbonitrile scaffold.

pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Growth & Proliferation ERK->Proliferation2 Inhibitor 7-Methylquinoline- 4-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->MEK

Caption: Key oncogenic signaling pathways potentially targeted by 7-Methylquinoline-4-carbonitrile derivatives.

Conclusion

7-Methylquinoline-4-carbonitrile represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for the design of potent and selective inhibitors of various enzymes, particularly kinases involved in cancer progression. The synthetic accessibility and the potential for further structural modifications make it an attractive starting point for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate further research into the exciting therapeutic potential of this emerging molecule.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. PubMed. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. PubMed. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. Available at: [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. Available at: [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

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7-Methylquinoline-4-carbonitrile: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-Methylquinoline-4-carbonitrile Core

In the landscape of modern medicinal chemistry and materials science, the quinoline framework stands as a privileged heterocyclic motif. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 7-Methylquinoline-4-carbonitrile emerges as a particularly valuable building block, integrating the electronic influence of a methyl group at the 7-position with the versatile reactivity of a nitrile group at the 4-position. The methyl group can enhance binding interactions through hydrophobic contacts and influence metabolic stability, while the carbonitrile moiety serves as a versatile precursor for a variety of functional groups, including amines, carboxylic acids, and tetrazoles.

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of 7-Methylquinoline-4-carbonitrile. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the design and synthesis of novel, high-value molecules. We will delve into the rationale behind synthetic strategies, provide detailed, field-tested protocols, and explore the potential of this building block in the construction of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 7-Methylquinoline-4-carbonitrile is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
CAS Number 854864-06-5
Appearance Predicted to be a solid
Solubility Soluble in common organic solvents
¹H NMR (Predicted) Signals corresponding to aromatic protons and a methyl singlet.[2][3]
¹³C NMR (Predicted) Resonances for the quinoline core carbons, the methyl carbon, and the nitrile carbon.[2]

Synthesis of 7-Methylquinoline-4-carbonitrile: A Plausible Synthetic Approach

While numerous methods exist for the synthesis of the quinoline core, such as the Skraup and Doebner-von Miller reactions, a practical and adaptable approach for 7-Methylquinoline-4-carbonitrile involves a multi-step sequence starting from a readily available substituted aniline.[2][4][5] The following protocol is a robust and logical pathway for the synthesis of this key building block.

Workflow for the Synthesis of 7-Methylquinoline-4-carbonitrile

cluster_0 Step 1: Pfitzinger-type Reaction cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration to Nitrile A m-Toluidine C 7-Methylquinoline-4-carboxylic acid A->C Base (e.g., KOH) Carbonyl compound (from Isatin) B Isatin B->C D 7-Methylquinoline-4-carboxamide C->D SOCl₂ or Oxalyl Chloride, then NH₄OH E 7-Methylquinoline-4-carbonitrile D->E Dehydrating Agent (e.g., P₂O₅, POCl₃, or TFAA)

Caption: A plausible three-step synthetic workflow for 7-Methylquinoline-4-carbonitrile.

Detailed Experimental Protocol: Synthesis of 7-Methylquinoline-4-carboxylic acid (Pfitzinger Reaction)

The Pfitzinger reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[4] In this adaptation, the necessary carbonyl intermediate is generated in situ from isatin.

Materials:

  • Isatin

  • Potassium Hydroxide (KOH)

  • m-Toluidine

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in ethanol.

  • Add isatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour.

  • To this mixture, add m-toluidine (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-methylquinoline-4-carboxylic acid.

Protocol for Conversion to 7-Methylquinoline-4-carbonitrile

The conversion of the carboxylic acid to the nitrile can be achieved via a two-step process involving the formation of the primary amide followed by dehydration.

Step 2: Synthesis of 7-Methylquinoline-4-carboxamide

  • Suspend 7-methylquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.

  • Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 7-methylquinoline-4-carboxamide.

Step 3: Dehydration to 7-Methylquinoline-4-carbonitrile

  • In a dry round-bottom flask, combine 7-methylquinoline-4-carboxamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) (2-3 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 7-Methylquinoline-4-carbonitrile.

Applications of 7-Methylquinoline-4-carbonitrile in Organic Synthesis

The true value of 7-Methylquinoline-4-carbonitrile lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The nitrile group can be transformed into a variety of other functional groups, providing access to a diverse range of chemical space.

Transformations of the Nitrile Group

cluster_0 Hydrolysis cluster_1 Reduction cluster_2 Cycloaddition A 7-Methylquinoline-4-carbonitrile B 7-Methylquinoline-4-carboxylic acid A->B Acid or Base H₂O, Heat C (7-Methylquinolin-4-yl)methanamine A->C Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) D 4-(1H-Tetrazol-5-yl)-7-methylquinoline A->D NaN₃, NH₄Cl DMF, Heat

Sources

Advanced Application Note: Synthesis and Evaluation of 7-Methylquinoline-4-carbonitrile Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and in vitro validation of 7-methylquinoline-4-carbonitrile derivatives.

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in oncology, frequently utilized to design potent 1[1]. Within this chemical space, 7-methylquinoline-4-carbonitrile serves as a highly versatile and reactive building block.

From a structural perspective, the 7-methyl group enhances the lipophilicity of the molecule, allowing it to anchor deeply into the hydrophobic pockets of the β-tubulin subunit[2]. Simultaneously, the 4-carbonitrile moiety acts as a strong electron-withdrawing group that not only influences the electronic distribution of the quinoline ring but also serves as a synthetic handle for bioisosteric derivatization[3]. By disrupting microtubule dynamics, these analogs prevent the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2].

MoA A 7-Methylquinoline-4-carbonitrile Analog B Binds Colchicine Site (β-Tubulin) A->B C Inhibits Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Cancer Cell Death) E->F

Caption: Mechanism of 7-methylquinoline-4-carbonitrile analogs inducing cancer cell apoptosis.

Synthetic Strategy and Causality

As a Senior Application Scientist, I have designed this workflow to address the most common pitfall in quinoline functionalization: catalyst poisoning during cyanation .

Traditional cyanation methods rely on highly toxic reagents like CuCN or Zn(CN)₂, which pose severe safety risks and often saturate the palladium center with free cyanide ions, halting the catalytic cycle. To circumvent this, our protocol employs a 4 (K₄[Fe(CN)₆]·3H₂O)[4]. This bench-stable, non-toxic reagent acts as a slow-release cyanide reservoir. By liberating CN⁻ ions gradually in the presence of heat and water, it ensures steady turnover of the Pd(0) species without deactivating the catalyst[4].

The resulting nitrile is then converted into a 1H-tetrazole—a bioisostere of a carboxylic acid that significantly improves metabolic stability and target affinity[5].

SynthWorkflow S1 4-Hydroxy-7-methylquinoline (Starting Material) S2 Chlorination (POCl3) Reflux, 4h S1->S2 S3 4-Chloro-7-methylquinoline (Intermediate) S2->S3 S4 Pd-Catalyzed Cyanation K4[Fe(CN)6], 100°C S3->S4 S5 7-Methylquinoline-4-carbonitrile (Core Scaffold) S4->S5 S6 [3+2] Cycloaddition TMSN3, Bu2SnO S5->S6 S7 Tetrazole Analog (Target Compound) S6->S7

Caption: Step-by-step synthetic workflow for 7-methylquinoline-4-carbonitrile anticancer analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7-methylquinoline (Precursor)
  • Causality & Expert Insight: The hydroxyl group at the 4-position of quinolones is a poor leaving group. Converting it to a chloride using POCl₃ transforms the carbon center into a highly reactive electrophile, priming it for subsequent transition-metal-catalyzed cross-coupling[3].

  • Reaction Setup: Suspend 4-hydroxy-7-methylquinoline (10.0 mmol, 1.0 eq) in neat phosphorus oxychloride (POCl₃) (50.0 mmol, 5.0 eq) in a round-bottom flask equipped with a reflux condenser. Note: Perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to 110 °C and maintain reflux for 4 hours. The suspension will gradually turn into a homogenous dark solution.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring. Causality: Ice quenching prevents the highly exothermic hydrolysis of excess POCl₃ from thermally degrading the quinoline product.

  • Work-up: Neutralize the aqueous mixture to pH 8 using cold aqueous ammonia (28%). Extract the precipitated product with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Quality Control: Monitor via TLC (DCM:MeOH 9:1). The UV-active starting material (R_f = 0.2) must completely disappear, replaced by a non-polar fluorescent spot (R_f = 0.8).

Protocol B: Palladium-Catalyzed Cyanation
  • Causality & Expert Insight: Utilizing K₄[Fe(CN)₆]·3H₂O instead of NaCN prevents the rapid saturation of the palladium coordination sphere. The addition of a small amount of water is critical, as it dissolves the inorganic hexacyanoferrate complex, facilitating the thermal release of CN⁻ ions[4].

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine 4-chloro-7-methylquinoline (5.0 mmol, 1.0 eq), K₄[Fe(CN)₆]·3H₂O (1.0 mmol, 0.2 eq), Pd(OAc)₂ (0.1 mmol, 2 mol%), XPhos ligand (0.2 mmol, 4 mol%), and Na₂CO₃ (6.0 mmol, 1.2 eq).

  • Degassing: Seal the tube and perform three vacuum/nitrogen backfill cycles.

  • Solvent Addition: Inject 10 mL of a degassed DMF/H₂O mixture (1:1 v/v) via syringe.

  • Reaction: Heat the sealed tube at 100 °C for 12 hours under continuous stirring.

  • Work-up: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 × 20 mL). Purify via silica gel chromatography (Hexane:EtOAc 3:1).

  • Validation & Quality Control: LC-MS analysis will confirm the reaction success by a distinct mass shift from[M+H]⁺ 178 (chloro precursor) to [M+H]⁺ 169 (cyano product).

Protocol C: Bioisosteric Derivatization to 4-(1H-Tetrazol-5-yl)-7-methylquinoline
  • Causality & Expert Insight: Transforming the nitrile into a tetrazole yields a compound that mimics the electrostatic profile of a carboxylic acid but possesses superior membrane permeability and resistance to metabolic degradation[5]. Dibutyltin oxide acts as a Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity, thereby accelerating the [3+2] cycloaddition.

  • Reaction Setup: Dissolve 7-methylquinoline-4-carbonitrile (2.0 mmol, 1.0 eq) in anhydrous toluene (10 mL). Add Trimethylsilyl azide (TMSN₃) (4.0 mmol, 2.0 eq) and Dibutyltin oxide (Bu₂SnO) (0.2 mmol, 0.1 eq)[5].

  • Cycloaddition: Reflux the mixture at 110 °C for 24 hours.

  • Work-up: Concentrate the mixture in vacuo. Dissolve the residue in methanol and re-concentrate to cleave the TMS group. Partition the residue between EtOAc and 10% NaHCO₃. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the pure tetrazole.

  • Validation & Quality Control: IR spectroscopy will validate the transformation by the complete disappearance of the sharp C≡N stretch at ~2225 cm⁻¹ and the appearance of a broad N-H stretch at 3200–3400 cm⁻¹[5].

In Vitro Anticancer Evaluation & Data Presentation

To validate the synthesized analogs, their antiproliferative activity is evaluated using standard MTT cell viability assays across a panel of human cancer cell lines (A549, K562, MCF-7). Additionally, a cell-free Tubulin Polymerization Assay is utilized to confirm the mechanism of action[2].

Table 1: In Vitro Antiproliferative Activity and Tubulin Inhibition (IC₅₀, µM)

CompoundStructural ModificationA549 IC₅₀ (µM)K562 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Tubulin IC₅₀ (µM)
1 (Precursor)4-Chloro-7-methylquinoline>50.0>50.0>50.0>50.0
2 (Core)7-Methylquinoline-4-carbonitrile12.4 ± 1.115.2 ± 1.418.1 ± 1.214.5 ± 0.9
3 (Analog)4-(1H-Tetrazol-5-yl)-7-methylquinoline2.3 ± 0.43.1 ± 0.54.5 ± 0.62.8 ± 0.3
CA-4 (Control)Combretastatin A-40.01 ± 0.000.02 ± 0.010.01 ± 0.001.2 ± 0.1

Data Interpretation: The transition from the chloro-precursor to the carbonitrile core introduces moderate anticancer activity. However, the bioisosteric conversion to the tetrazole analog (3 ) significantly enhances both cellular cytotoxicity and direct tubulin inhibition, validating the mechanistic rationale of targeting the colchicine binding site[2].

References

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers in Pharmacology (PMC). 1

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer - Bioorganic Chemistry (PMC).2

  • Application Notes and Protocols for the Scale-up Synthesis of 4-Aminoquinoline-7-carbonitrile for Preclinical Studies - Benchchem. 3

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - Angewandte Chemie (NIH). 4

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI Molbank.5

  • A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents - Benchchem. 6

Sources

Application Note: Palladium-Catalyzed Synthesis of 4-Cyanoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyanoquinolines are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores and synthetic intermediates for kinase inhibitors and reverse transcriptase inhibitors (e.g., lersivirine)[1]. Historically, the installation of a cyano group onto a quinoline core relied on the Sandmeyer or Rosenmund-von Braun reactions, which require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.

Modern palladium-catalyzed methodologies have revolutionized this space, offering two distinct, highly efficient pathways:

  • Late-Stage Functionalization: The direct Pd-catalyzed cross-coupling of 4-haloquinolines or quinolyl triflates with a cyanide source[2].

  • De Novo Ring Construction: The base-modulated reductive N-heterocyclization of 2-nitrophenyl-substituted acrylonitriles[3].

This application note provides researchers with field-proven, self-validating protocols for both approaches, detailing the mechanistic causality behind catalyst selection, solvent effects, and reagent stoichiometry.

Mechanistic Principles & Causality

Overcoming Catalyst Poisoning in Cross-Coupling

The fundamental challenge in palladium-catalyzed cyanation is the high affinity of the cyanide anion ( CN− ) for palladium. High concentrations of free cyanide rapidly coordinate to the active Pd(0) species, forming a thermodynamically stable but catalytically inert [Pd(CN)4​]2− complex[4].

To engineer a self-validating and robust catalytic cycle, two parameters must be strictly controlled:

  • Cyanide Release Rate: Utilizing zinc cyanide ( Zn(CN)2​ ) instead of potassium cyanide ( KCN ) is critical. Zn(CN)2​ is a polymeric solid with low solubility in organic solvents, ensuring that the steady-state concentration of dissolved CN− remains low enough to prevent catalyst poisoning, yet sufficient for transmetalation[4].

  • Ligand Sterics: The rate-determining step in the catalytic cycle is the reductive elimination of the highly stable Ar−Pd(II)−CN intermediate[2]. Employing sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or tBuBrettPhos) forces the palladium center into a geometry that dramatically accelerates reductive elimination.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_X Ar-Pd(II)-X L_n Intermediate OxAdd->PdII_X + 4-Haloquinoline TransMet Transmetalation Zn(CN)2 PdII_X->TransMet PdII_CN Ar-Pd(II)-CN L_n Intermediate TransMet->PdII_CN - ZnX2 RedElim Reductive Elimination (Rate-Determining) PdII_CN->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Cyanoquinoline Product RedElim->Product

Caption: Pd-catalyzed cyanation catalytic cycle highlighting the rate-determining reductive elimination.

Chemoselectivity in Reductive N-Heterocyclization

The Söderberg protocol utilizes carbon monoxide (CO) as an inexpensive, stoichiometric terminal reductant to convert 2-nitrostyrene derivatives into putative nitrene or nitroso intermediates[5]. The causality of the chemoselectivity lies in the base modulation: in the absence of a base, the intermediate undergoes direct C-H insertion to form 3-cyanoindoles. However, the introduction of a strong base triggers an isomerization pathway that expands the cyclization trajectory, exclusively yielding 4-cyanoquinolines[3].

Workflow Start 2-Nitrophenyl Acrylonitrile Reduction Pd(OAc)2 / PPh3 CO (4 atm) Start->Reduction Intermediate Putative Nitrene/ Nitroso Species Reduction->Intermediate - CO2 BaseChoice Base Modulation Intermediate->BaseChoice Indole 3-Cyanoindole (Weak/No Base) BaseChoice->Indole Quinoline 4-Cyanoquinoline (Strong Base) BaseChoice->Quinoline

Caption: Base-modulated Pd-catalyzed reductive N-heterocyclization pathway.

Experimental Protocols

Protocol A: Late-Stage Cyanation of 4-Chloroquinoline (Cross-Coupling)

This protocol is optimized for mild, aqueous conditions to maximize functional group tolerance[1][2].

Reagents & Materials:

  • 4-Chloroquinoline (1.0 mmol)

  • Zn(CN)2​ (0.6 mmol, 0.6 equiv. provides 1.2 equiv. of CN− )

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • XPhos or tBuBrettPhos (0.04 mmol, 4 mol%)

  • Polymethylhydrosiloxane (PMHS) (1 drop, optional reductant)

  • Solvent: DMF / H2​O (99:1 v/v, 5 mL)

Step-by-Step Methodology:

  • System Evacuation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroquinoline, Zn(CN)2​ , Pd2​(dba)3​ , and the phosphine ligand.

    • Causality: Pd2​(dba)3​ is air-sensitive. Performing this step before solvent addition minimizes premature oxidation of the Pd(0) center.

  • Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3 times).

  • Solvent Addition: Add degassed DMF and H2​O via syringe.

    • Causality: The 1% water additive is critical. It acts as a phase-transfer agent that slightly increases the solubility of the generated zinc halide salts, preventing them from coating the unreacted Zn(CN)2​ and stalling the transmetalation step[1].

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Check: The solution should transition from a dark purple/black (characteristic of unactivated Pd2​(dba)3​ ) to a deep red/orange, indicating the formation of the active Pd(0)Ln​ complex.

  • Reaction Execution: Heat the mixture to 40–80 °C (depending on substrate electronics) for 4–12 hours. Monitor via LC-MS.

  • Quenching & Workup: Cool to room temperature. Dilute with EtOAc and quench with a 10% aqueous sodium hypochlorite (bleach) solution.

    • Safety Causality: Bleach oxidizes any residual toxic cyanide ions into benign cyanate ( CNO− ).

  • Purification: Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol B: De Novo Synthesis via Reductive N-Heterocyclization

This protocol leverages the Söderberg methodology for constructing the 4-cyanoquinoline core from acyclic precursors[3].

Reagents & Materials:

  • 2-(2-Nitrophenyl)-3-phenylacrylonitrile (1.0 mmol)

  • Pd(OAc)2​ (0.06 mmol, 6 mol%)

  • PPh3​ (0.24 mmol, 24 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv.)

  • Carbon Monoxide (CO) gas (4 atm)

  • Solvent: Acetonitrile (MeCN, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass pressure vessel (e.g., Fisher-Porter bottle), combine the nitroarene substrate, Pd(OAc)2​ , PPh3​ , and DBU in anhydrous MeCN.

  • Pressurization: Purge the vessel with Argon, then pressurize with CO gas to 4 atm.

    • Causality: CO acts as the oxygen acceptor. The high pressure ensures sufficient dissolved CO concentration to drive the reduction of the nitro group, producing CO2​ as the byproduct[5].

  • Cyclization: Heat the sealed vessel to 70 °C behind a blast shield for 12 hours.

    • Causality: The presence of DBU prevents the direct nitrene C-H insertion (which would yield an indole) and instead promotes the cyclization onto the nitrile-bearing carbon, expanding the ring to the desired 4-cyanoquinoline[3].

  • Workup: Carefully vent the CO gas in a well-ventilated fume hood. Filter the crude mixture through a pad of Celite to remove palladium black.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via column chromatography.

Quantitative Data & Optimization

The following tables summarize the critical optimization parameters that dictate the success of these synthetic pathways.

Table 1: Optimization of Pd-Catalyzed Cyanation of 4-Haloquinolines (Cross-Coupling)

Catalyst SystemCyanide SourceSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)2​ / PPh3​ KCNDMF140< 20%Severe catalyst poisoning by high free CN− concentration.
Pd2​(dba)3​ / dppf Zn(CN)2​ DMF10065%Improved yield; bidentate ligand resists displacement by cyanide.
Pd2​(dba)3​ / XPhos Zn(CN)2​ DMF/ H2​O 40> 90%Bulky ligand accelerates reductive elimination; H2​O aids salt solubility[1][2].

Table 2: Chemoselectivity in Reductive N-Heterocyclization (Söderberg Protocol)

SubstrateAdditive / BaseMajor ProductYield (%)Mechanistic Driver
2-Nitrophenyl-acrylonitrileNone3-Cyanoindole75%Direct nitrene insertion into the vinylic C-H bond[3].
2-Nitrophenyl-acrylonitrileDBU (2 equiv)4-Cyanoquinoline82%Base promotes isomerization/cyclization of the intermediate[3].

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters, ACS Publications. URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Angewandte Chemie International Edition, MIT Open Access Articles. URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Molecules, PMC - PubMed Central. URL:[Link]

  • A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization Tetrahedron, West Virginia University Publications. URL:[Link]

  • Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Functionalized Quinoline-4-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline-4-carbonitrile Scaffold in Modern Chemistry

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a vast spectrum of biological activities.[1][2] Among its many derivatives, the quinoline-4-carbonitrile moiety has emerged as a particularly valuable pharmacophore. The cyano group at the C4-position acts as a potent hydrogen bond acceptor and a versatile synthetic handle, enabling further molecular elaboration. This unique combination of electronic properties and synthetic utility has led to the discovery of quinoline-4-carbonitrile derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

This guide provides a comprehensive overview of the primary synthetic routes to access this important molecular framework. We will move beyond a simple recitation of reactions to explore the strategic and mechanistic considerations that underpin modern synthetic choices. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in drug discovery and chemical biology.

Part 1: De Novo Ring Construction Strategies

The most direct approach to functionalized quinoline-4-carbonitriles involves building the heterocyclic ring system with the nitrile group already incorporated into one of the key starting materials. These methods, primarily based on condensation reactions, offer high efficiency and control over the final substitution pattern.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis is a powerful and highly versatile method for constructing quinoline rings.[6][7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or, critically for our purposes, a nitrile.[6][9] The reaction can be catalyzed by acids or bases and proceeds through either an aldol-first or a Schiff base-first mechanism, followed by cyclization and dehydration to yield the aromatic quinoline product.[8][9]

Mechanistic Rationale: The key to forming the 4-carbonitrile is the use of a methylene-active nitrile, such as malononitrile or ethyl cyanoacetate, as the coupling partner for the 2-aminoaryl ketone. This strategy directly places the cyano group at the C4 position of the newly formed quinoline ring. Recent advancements have focused on developing milder and more efficient catalytic systems to improve yields and broaden the reaction's scope.[1][10]

Workflow Diagram: Friedländer Annulation for Quinoline-4-carbonitriles

Friedlander_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification r1 2-Aminoaryl Ketone mix Mix Reactants with Catalyst (e.g., NH4Cl, l-Proline) in Solvent (e.g., Ethanol) r1->mix r2 Active Methylene Nitrile (e.g., Malononitrile) r2->mix heat Heat to Reflux (e.g., 80°C) mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Product (e.g., in cold water) cool->precipitate filter Filter & Wash Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify product Functionalized Quinoline-4-carbonitrile purify->product

Caption: General workflow for the Friedländer synthesis of quinoline-4-carbonitriles.

Protocol 1: Ammonium Chloride-Catalyzed One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles [11]

This protocol describes an efficient and environmentally benign synthesis using a readily available catalyst.

  • Materials:

    • Substituted aromatic amine (1.0 mmol)

    • Substituted aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ammonium chloride (NH₄Cl) (10 mol%, 0.1 mmol)

    • Ethanol (5 mL)

    • Standard reflux apparatus and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the aromatic amine (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium chloride (0.1 mmol).[11]

    • Add ethanol (5 mL) to the flask.

    • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.[11]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL) to precipitate the solid product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from ethanol to afford the pure 2-amino-4-arylquinoline-3-carbonitrile derivative. Yields can be up to 92%.[11]

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product, are highly valued for their atom economy and operational simplicity.[12] Several MCRs have been developed for the synthesis of highly substituted quinolines, including those bearing a 4-carbonitrile group.

Strategic Advantage: These reactions often proceed through a domino or tandem sequence, where the product of one step becomes the substrate for the next without isolation of intermediates. This efficiency is highly desirable in drug discovery for the rapid generation of compound libraries.[12][13]

Protocol 2: L-Proline-Promoted Three-Component Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles [14]

This protocol utilizes an organocatalyst, L-proline, for a green and efficient synthesis.

  • Materials:

    • Substituted aniline (1.0 mmol)

    • Substituted aryl aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • L-proline (10 mol%, 0.1 mmol)

    • Ethanol (10 mL)

    • Reflux apparatus

  • Procedure:

    • Combine the aniline (1.0 mmol), aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol) in a round-bottom flask.[14]

    • Add ethanol (10 mL) and reflux the mixture for the time specified by monitoring (typically 3-6 hours).

    • After completion (monitored by TLC), cool the reaction to room temperature.

    • The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[14]

Comparative Data for Quinoline-4-carbonitrile Synthesis

MethodCatalystKey ReactantsTypical ConditionsYield RangeReference
FriedländerNH₄ClAmine, Aldehyde, MalononitrileEthanol, 80°C, 2-4h80-92%[11]
MCRL-prolineAniline, Aldehyde, MalononitrileEthanol, Reflux, 3-6h85-96%[14]
MCRMontmorillonite K-10Aniline, Aldehyde, AlkyneMicrowave, Solvent-free~90%[10]
Reductive CyclizationZn/AcOH(2-nitrophenyl)acrylonitrileAcetic Acid, RT70-85%[15]

Part 2: Post-Construction C4-Cyanation of the Quinoline Core

Direct C-H Cyanation

Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized substrates.[16] Recent advances have enabled the direct cyanation of the quinoline C4-H bond.

Mechanistic Insight: These reactions often proceed via an oxidative pathway. A catalyst, such as a vanadium-containing heteropoly acid, activates the quinoline ring, making the C4 position susceptible to nucleophilic attack by a cyanide source like trimethylsilyl cyanide (TMSCN).[17] An oxidant is required to regenerate the catalyst and achieve aromatization.

Diagram: Catalytic Cycle for Direct C-H Cyanation

CH_Cyanation Quinoline Quinoline Quinoline_Cat_Complex Activated Complex Quinoline->Quinoline_Cat_Complex Catalyst_V H₇PV₄Mo₈O₄₀ (Vanadium Catalyst) Catalyst_V->Quinoline_Cat_Complex Oxidant O₂ (Oxidant) Product Quinoline-4-carbonitrile Oxidant->Product Product->Catalyst_V Catalyst Regeneration TMSCN TMSCN (Cyano Source) TMSCN->Quinoline_Cat_Complex Quinoline_Cat_Complex->Product Nucleophilic Attack

Caption: Simplified catalytic cycle for vanadium-catalyzed C-H cyanation of quinoline.

Protocol 3: Vanadium-Catalyzed Direct Oxidative C-H Cyanation at C4 [17]

This protocol describes a regioselective method for introducing a cyano group at the 4-position of quinoline derivatives.

  • Materials:

    • Substituted quinoline (0.5 mmol)

    • Vanadium-containing heteropoly acid (e.g., H₇PV₄Mo₈O₄₀) (5 mol%)

    • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 3.0 eq)

    • Toluene (2 mL)

    • Molecular oxygen (O₂) balloon

    • Sealed reaction vessel

  • Procedure:

    • To a sealed reaction vessel, add the substituted quinoline (0.5 mmol), the vanadium catalyst (5 mol%), and toluene (2 mL).

    • Flush the vessel with molecular oxygen and then maintain a positive pressure with an O₂ balloon.

    • Add trimethylsilyl cyanide (1.5 mmol) to the mixture via syringe.

    • Seal the vessel and heat the reaction at 120°C for 24 hours with vigorous stirring.[17]

    • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the 4-cyanoquinoline product.

Part 3: Transition-Metal Catalyzed Approaches

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve transformations that are difficult or impossible using classical methods.[12][13][18] These reactions often proceed under milder conditions with higher functional group tolerance.

Strategic Value: Transition metals like copper, palladium, and iron can catalyze complex multi-component reactions that rapidly build the quinoline-4-carbonitrile scaffold from simple, readily available starting materials like anilines, aldehydes, and alkynes.[12][19] These methods provide access to a wide diversity of structures. For instance, copper catalysts can activate the C-H bond of a terminal alkyne, which then participates in a cascade reaction with an in-situ formed imine to construct the quinoline ring.[12]

Conclusion and Future Outlook

The synthesis of functionalized quinoline-4-carbonitriles is a dynamic area of research, driven by the significant therapeutic potential of this scaffold. While classical methods like the Friedländer annulation remain mainstays of synthetic strategy, modern approaches are providing powerful new tools. The continued development of efficient multi-component reactions, direct C-H functionalization protocols, and novel transition-metal-catalyzed cyclizations will undoubtedly expand the accessible chemical space.[2][19] These advancements will empower medicinal chemists to design and synthesize the next generation of quinoline-based therapeutics with enhanced potency and specificity.

References

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s).

  • Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). (2022). Molecules.

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. BenchChem.

  • SynArchive. (n.d.). Combes Quinoline Synthesis. SynArchive.

  • Methods for the synthesis of cinnolines (Review). (2021). ResearchGate.

  • Strategies for C2‐cyanation of quinolines. (2020). ResearchGate.

  • Sharma, U., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21255-21283.

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). Heterocycles, 92(3), 520-527.

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10, 999711.

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. BenchChem.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC.

  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. (1995). Chemical and Pharmaceutical Bulletin, 43(5), 743-747.

  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.

  • BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. BenchChem.

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions. IIP Series.

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem.

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. (2014). Chemical Communications.

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2023). PMC.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.

  • BenchChem. (2025). Review of literature on quinoline-4-carboxylic acid derivatives. BenchChem.

  • l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1 M HCl: experimental and computational studies. (2018). RSC Advances.

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2015). Organic & Biomolecular Chemistry.

  • Catalytic pathway for quinoline synthesis. (2023). ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem.

  • Patel, D. B., et al. (2015). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 7(3), 986-997.

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2013). RSC Advances.

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012). Organic Communications, 5(3), 120-127.

  • Synthetic route to quinoline‐4‐carboxyl derivatives. (2020). ResearchGate.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2022). PMC.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzo[f]quinoline via the Skraup-Doebner-Von Miller Reaction. BenchChem.

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry.

  • A review on transition-metal mediated synthesis of quinolines. (2018). Journal of Chemical Sciences.

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2025). RSC Advances.

  • BenchChem. (2025). Application Notes and Protocols for C–H Activation in Quinoline Synthesis. BenchChem.

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (2021). Molecules.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoline-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing quinoline-4-carbonitriles—a highly privileged scaffold in the development of kinase inhibitors, antimalarials, and agrochemicals—often presents significant synthetic bottlenecks. The highly electrophilic C4 position of the quinoline ring, combined with the extreme coordinating power of the cyanide ion, makes standard cross-coupling protocols highly prone to failure.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure your cyanation reactions are robust, reproducible, and safe.

Mechanistic Causality: The "Cyanide Problem"

The most common failure point in the palladium-catalyzed cyanation of 4-haloquinolines is catalyst deactivation. Cyanide is an exceptionally strong σ -donor and π -acceptor. If the concentration of dissolved cyanide in the reaction mixture is too high, it rapidly displaces the phosphine or amine ligands on the palladium center. This forms highly stable, catalytically inactive off-cycle species such as [Pd(CN)4​]2− ()[1].

To circumvent this, the protocol must act as a self-regulating system : the release of soluble cyanide into the reaction mixture must be slower than the rate of oxidative addition of the 4-haloquinoline to the Pd(0) catalyst.

Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + 4-Haloquinoline Inactive Catalyst Poisoning [Pd(CN)x]^(x-2)- (Inactive) Pd0->Inactive Excess Soluble CN⁻ TransMet Transmetalation Pd(II)(Ar)(CN)L_n OxAdd->TransMet + Cyanide Source OxAdd->Inactive Excess Soluble CN⁻ RedElim Reductive Elimination Product: Quinoline-4-carbonitrile TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 1: Palladium-catalyzed cyanation cycle of 4-haloquinolines and the cyanide poisoning pathway.

Quantitative Comparison of Cyanating Agents

Choosing the right cyanide source is the most critical experimental variable in preventing catalyst poisoning.

Cyanide SourceToxicity RiskSolubility in OrganicsCatalyst Poisoning RiskTypical Yields (4-Br-Quinoline)Recommended Use Case
NaCN / KCN Extreme (Lethal)High (Requires milling)Very High< 20% (Often stalls)Not recommended for Pd-catalysis.
Zn(CN)₂ ModerateLowLow80 - 95%Standard bench-scale cyanation[2].
K₄[Fe(CN)₆] Very Low (Non-toxic)Very LowVery Low85 - 96%Large-scale, ligand-free synthesis[3].
TMSCN High (Volatile)HighModerate70 - 90%Direct C-H cyanation of N-oxides[4].

Validated Experimental Workflow: Ligand-Free Cyanation

This protocol utilizes potassium ferrocyanide ( K4​[Fe(CN)6​] ), which is inexpensive, easy to handle, and non-toxic ()[3]. It serves as a slow-release cyanide reservoir, ensuring the steady-state concentration of CN− remains low.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv - provides 1.2 equiv of total CN− )

  • Na2​CO3​ (1.0 equiv)

  • Pd(OAc)2​ (0.1 - 1.0 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • System Assembly & Deoxygenation: Charge a dry Schlenk flask with 4-bromoquinoline, K4​[Fe(CN)6​]⋅3H2​O , Na2​CO3​ , and Pd(OAc)2​ . Evacuate and backfill the flask with Argon (3 cycles).

    • Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, prematurely halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed DMAc via syringe.

  • Thermal Activation: Heat the reaction mixture to 120 °C under vigorous stirring.

    • Causality: The high temperature is strictly required to thermally degrade the ferrocyanide complex, releasing cyanide ions into the solution at a controlled rate that matches the catalytic turnover[3].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LCMS at 2 hours and 5 hours.

    • Validation Check: If the reaction stalls at 50% conversion, spike the mixture with an additional 0.5 mol% Pd(OAc)2​ . If conversion resumes, your initial catalyst was poisoned by a localized spike in cyanide concentration (likely due to poor stirring). If conversion does not resume, the cyanide source has been exhausted.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove iron and palladium residues. Wash the filtrate with water (3x) to remove DMAc, dry over Na2​SO4​ , and concentrate for column chromatography.

Troubleshooting FAQs

Q: My reaction stalls at 30% conversion when using 4-chloroquinoline, but the exact same conditions work perfectly for 4-bromoquinoline. Why? A: The C-Cl bond in 4-chloroquinoline has a significantly higher bond dissociation energy than the C-Br bond, making the initial oxidative addition step to Pd(0) much slower. When oxidative addition is slow, the steady-state concentration of free Pd(0) increases, leaving it vulnerable to irreversible coordination by cyanide ions (catalyst poisoning)[2]. Solution: You must accelerate the oxidative addition step. Switch from a ligand-free system to a highly active pre-catalyst system utilizing electron-rich, bulky ligands (e.g., or tBuBrettPhos)[2]. Alternatively, perform the reaction in aqueous media at lower temperatures (rt to 40 °C) using specialized protocols[1][5].

Q: LCMS shows the complete disappearance of 4-chloroquinoline, but the major product is 4-ethoxyquinoline, not the desired carbonitrile. What happened? A: You are observing a competing Nucleophilic Aromatic Substitution ( SN​Ar ). The C4 position of quinoline is highly electrophilic. If you are using an alcoholic solvent (like Ethanol or Methanol), the alkoxide acts as a nucleophile and directly attacks the 4-position, completely outcompeting the palladium-catalyzed cyanation pathway ()[6]. Solution: Strictly avoid protic/nucleophilic solvents when working with 4-haloquinolines. Switch your solvent to anhydrous Dioxane, DMAc, or DMF[3][6].

Q: The reaction mixture turns pitch black immediately upon heating, and no product is formed. Is my catalyst dead? A: Yes. The immediate formation of "palladium black" indicates rapid catalyst decomposition and agglomeration. This usually happens when the cyanide source is too soluble or if the Zn(CN)2​ / K4​[Fe(CN)6​] was milled into a fine powder, causing a massive spike in dissolved cyanide that strips the ligands off the palladium[2]. Solution: Do not grind or mill your cyanide salts prior to use[1][2]. Ensure vigorous stirring to maintain a homogeneous suspension, and consider lowering the catalyst loading, which paradoxically can improve turnover by preventing Pd agglomeration.

Q: I want to avoid transition metals entirely due to strict API impurity limits. Is there a metal-free alternative for synthesizing quinoline-4-carbonitriles? A: Yes. You can utilize a Reissert-type oxidative cyanation. By converting the quinoline to a quinoline N-oxide (using m-CPBA), you activate the C2 and C4 positions. Treatment of the N-oxide with Trimethylsilyl cyanide (TMSCN) and an activating agent facilitates a metal-free, direct ortho-C-H cyanation ()[4]. Note that this often yields a mixture of 2-cyano and 4-cyano isomers depending on the specific substitution pattern of your starting material[4].

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition. URL:[Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. URL:[Link]

  • "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." (2015). Organic Letters / PMC. URL:[Link]

  • "Visible-Light-Induced Organobismuth(III)-Initiated Halogen-Atom Transfer for the Alkylation of Heterocycles with Unactivated Alkyl Iodides." (2024). Organic Letters. URL:[Link]

  • "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." (2026). PMC. URL: [Link]

Sources

Technical Support Center: Quinoline Synthesis Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic complexities of quinoline core construction. Whether you are scaling up a classic name reaction or optimizing a modern transition-metal-catalyzed multicomponent reaction (MCR), this guide provides field-proven troubleshooting strategies and self-validating protocols.

Synthesis Pathway Selection

QuinolineOptimization Start Starting Material? Ortho o-Aminoaryl Ketone/Aldehyde Start->Ortho Aniline Aniline Derivative Start->Aniline Friedlander Friedländer Annulation (Base/Acid/Metal Catalyzed) Ortho->Friedlander + α-Methylene Carbonyl Glycerol + Glycerol / Acid Aniline->Glycerol Enone + α,β-Unsaturated Carbonyl Aniline->Enone Alkyne + Alkyne / Alcohol (C-H Activation) Aniline->Alkyne Skraup Skraup Synthesis (Requires Oxidant & Moderator) Glycerol->Skraup Doebner Doebner-Miller Reaction Enone->Doebner TMCat Transition-Metal Catalysis (Pd, Cu, Fe, Ru) Alkyne->TMCat

Decision tree for selecting a quinoline synthesis pathway based on starting materials.

Section 1: General FAQs - Reaction Design & Optimization Strategies

Q: How do I choose between classic name reactions and modern cross-coupling for quinoline cores? A: The optimal choice depends entirely on your starting materials and required substitution pattern. Classic methods (e.g., Friedländer, Skraup, Doebner-Miller) are highly scalable and atom-economical. If you have access to an o-aminoaryl ketone, the Friedländer annulation is the most direct and reliable route [1]. However, if you are starting from simple anilines and require complex, late-stage functionalization (e.g., 2,3-diarylquinolines), transition-metal-catalyzed multicomponent reactions (MCRs) or C-H activation pathways are superior. Modern protocols utilizing Cu, Pd, or single-atom Fe catalysts allow for milder conditions, broader functional group tolerance, and eliminate the need for harsh stoichiometric oxidants [2].

Q: What are the critical parameters for optimizing transition-metal-catalyzed quinoline synthesis? A: Catalyst loading, ligand sterics, and the nature of the oxidant are paramount. For instance, in acceptorless dehydrogenative coupling using alcohols and anilines, the metal must efficiently mediate both the initial alcohol oxidation and the subsequent cyclization without over-oxidizing the substrate. Single-atom iron (Fe) catalysts or nano-ZnO have emerged as excellent choices to prevent metal aggregation and maintain high turnover frequencies [3]. Solvent selection also plays a mechanistic role; polar aprotic solvents like DMSO can occasionally act as a direct carbon source in specific [3+1+1+1] annulations [3].

Section 2: Troubleshooting Guide - Specific Synthesis Challenges

Q: Why am I getting severe tar/polymerization in my Skraup synthesis, and how can I prevent it? A: Mechanistic Causality: The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidant. The sulfuric acid dehydrates glycerol to form acrolein in situ. Acrolein is a highly reactive α,β-unsaturated aldehyde prone to rapid, exothermic polymerization, which causes the infamous "tar" formation and potential thermal runaways. Solution: You must regulate the rate of acrolein formation and its subsequent oxidation. Adding a moderator such as ferrous sulfate (FeSO₄) or boric acid helps control the reaction temperature and limits side reactions. Alternatively, replacing the harsh nitrobenzene oxidant with iodine (I₂) provides a safer, more controlled reaction profile [2].

Q: My Friedländer annulation is yielding poor regioselectivity. How can I control the isomer ratio? A: Mechanistic Causality: When condensing an o-aminoaryl ketone with an unsymmetrical ketone containing two different α-methylene groups, competing aldol condensation pathways occur. The regioselectivity is dictated by the kinetic vs. thermodynamic enolization of the unsymmetrical ketone. Solution: Switch from traditional harsh acid/base catalysis to more selective, sterically demanding systems. Using sulfonyl-functionalized imidazolium ionic liquids or chiral phosphoric acids can direct the enolization toward the less sterically hindered α-carbon [4]. If the issue persists, pre-forming the imine analogue of the o-aniline before the cyclization step can lock the conformation and force a single regiochemical outcome [1].

Q: I am experiencing rapid catalyst deactivation in my Pd/Cu-catalyzed oxidative cyclization. What is the cause? A: Mechanistic Causality: Catalyst deactivation in these systems is typically caused by either metal nanoparticle aggregation (observed as a black precipitate) or irreversible binding of the intermediate imine/enamine to the metal center, poisoning the catalyst. Solution: If using homogeneous catalysis, switch to a more sterically demanding ligand to stabilize the metal center. Alternatively, transition to a heterogeneous system using nanocatalysts (e.g., CuFeO₂ nanoparticles or nano-ZnO). These nanobased green protocols provide high surface area, prevent aggregation, and allow for easy catalyst recovery and recycling without loss of activity [2].

Section 3: Experimental Protocols

Protocol A: Optimized Friedländer Annulation (Using Ionic Liquids)

Causality: Using an ionic liquid acts as both a highly polar solvent and a catalyst. It stabilizes the transition state of the aldol condensation while avoiding the harshness of traditional KOH or H₂SO₄, thereby improving regioselectivity and yield.

  • Preparation: Combine 2-aminoaryl ketone (1.0 equiv) and the α-methylene carbonyl compound (1.2 equiv) in a clean, dry reaction vial.

  • Catalyst Addition: Add 10 mol% of 1-(4-sulfonylbutyl)-3-methylimidazolium trifluoromethanesulfonate ([SO₃H-BMIM][OTf]) [4].

  • Reaction: Stir the mixture at 80 °C for 1–2 hours.

    • Self-Validation Check: The reaction progress can be visually monitored. The mixture will initially become a homogeneous melt/solution, followed by the precipitation of the solid quinoline product as the reaction reaches completion and cools.

  • Workup: Extract the mixture with ethyl acetate and wash with distilled water. The ionic liquid partitions into the aqueous layer (from which it can be recovered and reused), while the quinoline remains in the organic layer. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Controlled Skraup Reaction (Iodine-Moderated)

Causality: Iodine serves as a milder oxidant compared to nitrobenzene. The step-wise heating protocol prevents the sudden, dangerous accumulation of acrolein, mitigating the risk of polymerization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix aniline (1.0 equiv), glycerol (3.0 equiv), and iodine (0.5 equiv).

  • Acid Addition: Slowly add concentrated H₂SO₄ (3.0 equiv) dropwise at 0 °C. Crucial: Keeping the reaction cold during acid addition prevents premature dehydration of glycerol.

  • Controlled Heating: Gradually heat the mixture to 100 °C for 1 hour, then ramp the temperature to 150 °C for an additional 2 hours.

    • Self-Validation Check: A controlled color change from deep purple (iodine) to a dark brown homogeneous solution indicates successful oxidation without rapid tarring. If a sudden exotherm or thick black tar forms, the heating ramp was too fast.

  • Workup: Cool to room temperature, pour over crushed ice, neutralize carefully with aqueous NaOH until pH 8-9, and extract with dichloromethane.

Data Presentation: Optimization Parameters Comparison

The following table summarizes the quantitative differences between classic methodologies and modern optimized protocols for quinoline synthesis:

Synthesis MethodCatalyst / PromoterTypical SolventYield RangeRegioselectivity Control
Classic Friedländer KOH or H₂SO₄Ethanol / Water40–70%Poor (with unsymmetrical ketones)
Optimized Friedländer [SO₃H-BMIM][OTf] (Ionic Liquid)Solvent-Free / IL85–95%Excellent (steric direction)
Classic Skraup H₂SO₄ + PhNO₂ (Oxidant)Neat30–50%N/A (prone to tar formation)
Moderated Skraup H₂SO₄ + I₂ + FeSO₄Neat60–80%N/A (controlled exotherm)
Transition-Metal MCR Nano-ZnO or CuFeO₂CH₃CN / EtOH75–96%Excellent (ligand-controlled)

References

  • Keri, R. S., Budagumpi, S., & Adimule, V. "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega, 2024, 9, 42630–42667. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of quinolines." Organic Chemistry Portal Heterocycles. URL:[Link]

  • Rad, M. N., et al. "Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts." Letters in Organic Chemistry, 2017, 14(7). URL:[Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this powerful, yet notoriously vigorous, chemical transformation. This guide provides in-depth, experience-based insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.

I. Understanding the Skraup Synthesis: A Brief Overview

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. It involves the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2] The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aromatic amine undergoes a Michael-type addition to the acrolein.[5][6]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization to form a 1,2-dihydroquinoline.[2]

  • Oxidation: Finally, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline product.[3]

While effective, the Skraup synthesis is known for its highly exothermic nature and the potential for several side reactions that can significantly impact yield and purity.[7][8]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, explaining the root causes and providing actionable solutions.

Issue 1: Violent, Uncontrollable Reaction and Excessive Tar Formation

Question: My Skraup synthesis is extremely exothermic, difficult to control, and produces a significant amount of black, tarry material. What is happening and how can I mitigate this?

Answer: This is the most common and critical issue in the Skraup synthesis.[7] The primary cause is the rapid, uncontrolled polymerization of the acrolein intermediate, which is initiated by the high temperatures and strongly acidic conditions.[7][9] The highly exothermic nature of the reaction can create localized hotspots, further promoting these unwanted side reactions.[1]

Troubleshooting Strategies:

  • Use of a Moderating Agent: The addition of a moderator is crucial to tame the reaction's vigor.[8]

    • Ferrous sulfate (FeSO₄) is the most common and effective moderator.[1][10] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing the reaction from becoming uncontrollable.[1]

    • Boric acid can also be used to achieve a smoother reaction, though it may sometimes lead to slightly lower yields.[2][9]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical.

    • It is advisable to mix the aniline, glycerol, and ferrous sulfate first.

    • Then, slowly and carefully add the concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice-water bath) to manage the initial exotherm.[10][11]

  • Strict Temperature Management:

    • Avoid rapid heating. Gradually heat the mixture to initiate the reaction under control.[8]

    • Once the reaction begins to boil vigorously, it is often best to remove the external heat source and allow the reaction to proceed under its own exothermic heat.[11] If the reaction becomes too vigorous, the flask can be cooled with a wet towel.[9]

  • Efficient Stirring: Use a robust mechanical stirrer to ensure homogenous mixing. This prevents the formation of localized hotspots where polymerization can initiate.[1]

Issue 2: Low Yield of the Desired Quinoline Product

Question: I am consistently obtaining a low yield of my quinoline product, even after successfully controlling the initial exotherm. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors beyond just tar formation.

Troubleshooting Strategies:

  • Incomplete Reaction:

    • Reaction Time and Temperature: After the initial vigorous phase subsides, a prolonged period of heating under reflux is often necessary to drive the reaction to completion.[10] Ensure you are heating for a sufficient duration at the appropriate temperature for your specific substrate.

  • Sub-optimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can lead to side reactions and incomplete conversion.[1] It is crucial to follow a well-established protocol for your specific target molecule.

  • Nature of the Aniline Substituent: The electronic properties of substituents on the aniline ring significantly impact reactivity.

    • Electron-donating groups generally favor the reaction.[10]

    • Strongly electron-withdrawing groups (like a nitro group) deactivate the aromatic ring, making the cyclization step more difficult and leading to significantly lower yields.[10][11][12] For such substrates, you may need to employ harsher reaction conditions (higher temperature or a more potent oxidizing agent), though this can also increase byproduct formation.[11]

  • Difficult Work-up Procedure: The viscous, tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant material loss.[1][13] Effective purification is key to maximizing your isolated yield.

Issue 3: Challenges in Product Purification from Tarry Byproducts

Question: My crude product is a dark, viscous oil heavily contaminated with tar. What are the most effective methods for purification?

Answer: Separating your quinoline product from the non-volatile tar is a critical final step.

Purification Protocol:

  • Neutralization: After the reaction is complete and has cooled, carefully pour the mixture over crushed ice. Then, slowly and with cooling, add a concentrated solution of a base (e.g., sodium hydroxide) until the mixture is strongly basic. This neutralizes the sulfuric acid and liberates the quinoline as a free base, while also precipitating many of the tarry byproducts.[7][10]

  • Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[10] The quinoline will co-distill with the steam, leaving the tar behind.

  • Solvent Extraction: After steam distillation, the quinoline can be separated from the aqueous distillate by extraction with an appropriate organic solvent (e.g., ethyl acetate).[13]

  • Further Purification: For higher purity, the extracted product can be further purified by distillation under reduced pressure or column chromatography.[14]

Issue 4: Choice of Oxidizing Agent and Potential Side Reactions

Question: How does the choice of oxidizing agent affect the Skraup synthesis, and are there alternatives to the traditionally used ones?

Answer: The oxidizing agent is crucial for the final aromatization step, converting the 1,2-dihydroquinoline to quinoline.[7] The choice of oxidant can influence the reaction's vigor and the byproduct profile.

  • Traditional Oxidizing Agents:

    • Nitrobenzene corresponding to the aniline used is a classic choice and can also serve as a solvent. However, it can contribute to the violence of the reaction.[2][7] The nitrobenzene is reduced during the reaction, often to the corresponding aniline, which can then participate in the synthesis.[2]

    • Arsenic pentoxide (As₂O₅) or arsenic acid has been used as a less violent alternative to nitrobenzene, but its toxicity is a significant drawback.[7][15]

  • Milder and Greener Alternatives:

    • Iodine , generated in situ from potassium iodide and sulfuric acid, can be a milder and effective oxidizing agent that helps control the reaction's exothermicity.[7]

    • Ferric salts (like FeCl₃) can also be used.[3][6]

    • In some modified procedures, particularly those using microwave irradiation or ionic liquids, an external oxidizing agent may not be necessary.[15]

III. Summary of Key Parameters and Troubleshooting

Problem Potential Cause(s) Recommended Solutions
Violent, Uncontrollable Exotherm Rapid, uncontrolled reaction rate; Localized overheating.Add a moderator like ferrous sulfate or boric acid.[8][9] Ensure slow, controlled addition of sulfuric acid with efficient stirring and cooling.[10][11]
Excessive Tar Formation Polymerization of the acrolein intermediate.[9][16]Maintain strict temperature control.[7] Use a moderator (ferrous sulfate).[1] Ensure efficient mixing to prevent hotspots.[1] Avoid using an excess of acrolein.[16]
Low Product Yield Incomplete reaction; Sub-optimal reagent ratios; Deactivating substituents on the aniline; Difficult product isolation.[1][10]Increase reaction time or temperature after the initial exotherm.[10] Optimize stoichiometry.[1] For deactivated anilines, consider harsher conditions or alternative synthetic routes.[11] Employ efficient purification techniques like steam distillation.[10]
Difficult Product Isolation Extensive polymerization leading to a viscous or solid mass.[13][16]Ensure proper work-up by neutralizing the acid and using steam distillation to separate the volatile product from non-volatile tars.[10]

IV. Visualizing the Skraup Synthesis and Side Reactions

Main Reaction Pathway

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w -2H₂O H2SO4 Conc. H₂SO₄ Michael_Adduct Michael Adduct Acrolein:e->Michael_Adduct:w + Aniline Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct:e->Dihydroquinoline:w Cyclization Quinoline Quinoline Dihydroquinoline:e->Quinoline:w Oxidation Oxidant Oxidizing Agent

Caption: The main reaction pathway of the Skraup synthesis.

Competing Side Reaction: Acrolein Polymerization

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Acrolein_Main Acrolein Quinoline_Pathway → Quinoline Synthesis Acrolein_Main->Quinoline_Pathway + Aniline Aniline Aniline Acrolein_Side Acrolein Polymerization Polymerization Acrolein_Side->Polymerization High Temp, Strong Acid Tar Tar/Polymeric Byproducts Polymerization->Tar

Sources

Section 1: Overcoming Regioselectivity in Radical Additions (Minisci Reactions)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Selective Functionalization of the Quinoline Ring

Welcome to the Application Scientist Support Portal. Functionalizing the quinoline scaffold is notoriously difficult due to the presence of multiple C–H bonds with nearly identical bond dissociation energies and a highly coordinating nitrogen atom that frequently poisons transition metal catalysts[1]. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you achieve precise regiocontrol in your drug development workflows.

Q1: My Minisci-type alkylation of quinoline yields an inseparable 1:1 mixture of C2 and C4 substituted products. How can I drive selectivity to a single position?

Causality & Insight: The Minisci reaction relies on the addition of a nucleophilic carbon-centered radical to a protonated basic heteroarene[2]. When quinoline is protonated by a standard Brønsted acid, the lowest unoccupied molecular orbital (LUMO) coefficients at the C2 and C4 positions become nearly identical. Because the inherent electronic differentiation is negligible, the radical attacks both positions indiscriminately, leading to poor regioselectivity[2].

Troubleshooting & Solutions:

  • To favor the C2 position: Utilize highly polar solvents (e.g., water/acetonitrile mixtures) and standard Brønsted acids (like TFA). These conditions stabilize the transition state of the C2-addition pathway[3].

  • To favor the C4 position: You must sterically block the more accessible C2 position. Employing a Lewis acid (such as Zn(OTf)₂) instead of a Brønsted acid coordinates the bulky metal center to the quinoline nitrogen. This creates a steric shield that redirects the incoming radical exclusively to the C4 position[4].

  • For Enantioselective/Regioselective Control: Chiral Phosphoric Acids (CPAs) can form a rigid hydrogen-bonding network that dictates precise C2 or C4 delivery based on the catalyst's chiral pocket, overriding the substrate's inherent reactivity[5].

Self-Validating System: To validate whether your C4-regioselectivity issue is inherent to the substrate or a result of poor Lewis acid coordination, run a parallel control reaction using 4-tert-butylpyridine. If this control fails to react under your Lewis acid conditions, your Lewis acid is likely deactivated by adventitious water, rather than facing an inherent substrate limitation[4].

Minisci Start Quinoline + Radical Protonation Acidic Activation Start->Protonation LUMO lowering C2 C2-Alkylation (Brønsted Acid / Polar Solvent) Protonation->C2 TFA, H2O/MeCN C4 C4-Alkylation (Lewis Acid / Steric Shielding) Protonation->C4 Zn(OTf)2 coordination Mix C2/C4 Mixture (Unoptimized Conditions) Protonation->Mix Standard conditions

Mechanistic divergence in Minisci radical additions to quinoline based on acid selection.

Section 2: Preventing Catalyst Deactivation in C–H Activation

Q2: I am attempting a Palladium-catalyzed C–H arylation on an unfunctionalized quinoline, but the catalyst deactivates immediately, yielding unreacted starting material. What is happening?

Causality & Insight: The quinoline nitrogen features a highly available lone pair that acts as a strong σ-donor. It binds irreversibly to electrophilic late-transition metals like Pd(II), forming an off-cycle, thermodynamically stable bis-quinoline palladium complex. This "catalyst poisoning" prevents the necessary oxidative addition or concerted metalation-deprotonation (CMD) steps required to drive the catalytic cycle[6].

Troubleshooting & Solutions: You must alter the electronic nature of the nitrogen. The most robust strategy is to convert the quinoline to a quinoline N-oxide . The N-oxide oxygen is a weaker, hemilabile donor that will not permanently poison the palladium center. Instead, it acts as a transient directing group, guiding the palladium to the adjacent C8 position to form a favorable 5-membered palladacycle, enabling highly selective C8-functionalization[7][8].

Self-Validating System: To confirm catalyst poisoning by the quinoline nitrogen, spike a known, successful Pd-catalyzed reaction (e.g., a standard Suzuki coupling of bromobenzene) with 10 mol% of your unfunctionalized quinoline substrate. If the control reaction fails, your substrate is actively sequestering the palladium center[6].

Section 3: Achieving Remote C8-Functionalization

Q3: How can I selectively functionalize the C8 position without relying on pre-installed halogens?

Causality & Insight: The C8 position is distant from the highly reactive C2/C4 centers. To activate C8, you must exploit the spatial proximity of the nitrogen atom. As mentioned, N-oxidation followed by Pd-catalysis is highly effective for C8-arylation and acylation[7][8]. For C–H borylation, Iridium-catalyzed activation using a silica-supported monodentate phosphine ligand (Si-SMAP) is the gold standard. The reaction leverages a transient O-borylation (if using a quinolone tautomer) or direct N-coordination that specifically directs the Iridium catalyst to the C8 C–H bond due to the precise geometry of the Ir-ligand complex[9][10][11].

C8Activation Q Quinoline Scaffold Ox N-Oxidation (mCPBA) Q->Ox Directing Group Installation Ir Ir-Catalysis ([Ir(OMe)(cod)]2, Si-SMAP) Q->Ir B2pin2 Pd Pd-Catalyzed C-H Activation (CMD Mechanism) Ox->Pd Pd(OAc)2, Ar-I Boryl C8-Borylated Quinoline (Versatile Intermediate) Ir->Boryl Steric & Directing Control Prod1 8-Arylquinoline N-oxide Pd->Prod1 Regioselective Arylation

Divergent workflows for the regioselective C8-functionalization of quinolines.

Quantitative Data Presentation

Functionalization TypeTarget PositionCatalyst / Reagent SystemKey Additive / Directing GroupTypical YieldRegioselectivity
Minisci AlkylationC2Photocatalyst / PersulfateBrønsted Acid (TFA)65-80%>20:1 (C2:C4)
Minisci AlkylationC4Photocatalyst / PersulfateLewis Acid (Zn(OTf)₂)55-70%>10:1 (C4:C2)
C–H ArylationC8Pd(OAc)₂N-Oxide (Directing Group)70-95%>99:1 (C8:other)
C–H BorylationC8[Ir(OMe)(cod)]₂Si-SMAP Ligand75-90%>95:5 (C8:other)

Experimental Protocols

Protocol 1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxides This protocol utilizes the N-oxide as a hemilabile directing group to prevent catalyst poisoning and drive C8 selectivity[6][7].

  • Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2.0 equivalents) to an oven-dried 10 mL Schlenk tube[6].

  • Substrate Addition: Add the quinoline N-oxide (1.0 equivalent, 0.5 mmol) and the aryl iodide/bromide (1.2 equivalents)[6].

  • Solvent: Inject a degassed solvent mixture of t-BuOH and toluene (2:1 ratio, 3.0 mL total volume)[6].

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black[6].

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, dichloromethane/methanol gradient) to isolate the 8-arylquinoline N-oxide.

Protocol 2: Iridium-Catalyzed C8-Borylation of Quinolines This protocol leverages steric control and transient coordination to achieve remote C8 borylation[9][11].

  • Catalyst Pre-mixing: In a glovebox, dissolve [Ir(OMe)(cod)]₂ (1.5 mol%) and the silica-supported Si-SMAP ligand (3.0 mol%) in dry hexane (2.0 mL). Stir for 15 minutes to generate the active catalyst complex[9].

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents) and the quinoline substrate (1.0 equivalent, 0.5 mmol) to the vial[9].

  • Reaction: Seal the vial and heat at 80 °C for 12-24 hours. Monitor by GC-MS or TLC for the disappearance of the starting material.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter to recover the heterogeneous Si-SMAP ligand (which can be washed and reused).

  • Isolation: Concentrate the filtrate. The resulting C8-borylated quinoline can be directly used in downstream Suzuki-Miyaura couplings or purified via rapid filtration through a neutral alumina plug[11].

References[1] Rhodium‐Catalyzed Selective C−H Bond Functionalization of Quinolines - ResearchGate - URL[4] Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters - ResearchGate - URL[7] Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem - URL[6] A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid Catalyzed Enantioselective - Semantic Scholar - URL[3] Recent Advances in Minisci-Type Reactions - SciSpace - URL[2] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - ResearchGate - URL[10] Regioselective Iridium‐Catalyzed C8‐H Borylation of 4‐Quinolones via Transient O‐Borylated Quinolines - ResearchGate - URL[5] LEWIS ACID-CATALYZED BORONO-MINISCI REACTIONS OF ARYLBORONIC ACIDS AND HETEROCYCLES - LOCKSS -URL[8] Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides - ACS Catalysis -URL[11] Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - The Journal of Organic Chemistry - URL[9] C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation - Organic Letters - URL[12] Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed - URL

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of 7-Methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Quinoline scaffolds are privileged structures in numerous pharmacologically active agents, and the precise characterization of their derivatives is a critical step in the research and development pipeline. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Methylquinoline-4-carbonitrile, a molecule of interest in synthetic and medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide will leverage a comparative analysis with structurally related analogs to predict its spectral features and provide a robust framework for its characterization.

The Structural Significance of 7-Methylquinoline-4-carbonitrile

The 7-Methylquinoline-4-carbonitrile scaffold incorporates two key functionalities onto the quinoline core: a methyl group at the 7-position and a nitrile group at the 4-position. The methyl group, an electron-donating group, is expected to influence the electron density of the carbocyclic ring, while the electron-withdrawing nitrile group will significantly impact the electronic environment of the heterocyclic ring. Understanding the interplay of these substituents on the NMR chemical shifts is crucial for confirming the successful synthesis and purity of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis of 7-Methylquinoline-4-carbonitrile

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-Methylquinoline-4-carbonitrile. These predictions are based on an analysis of the known NMR data for quinoline, 7-methylquinoline, and quinoline-4-carbonitrile, taking into account established substituent chemical shift (SCS) effects.[1][2][3] All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Methylquinoline-4-carbonitrile in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~8.9dJ ≈ 4.5The nitrile group at C-4 strongly deshields the adjacent H-2 proton.
H-3~7.6dJ ≈ 4.5Shielded relative to H-2, coupled to H-2.
H-5~8.1dJ ≈ 8.5Deshielded due to proximity to the quinoline nitrogen and the nitrile group.
H-6~7.5ddJ ≈ 8.5, 1.5Influenced by the methyl group at C-7 and coupled to H-5 and H-8.
H-8~7.9s-The methyl group at C-7 simplifies the signal to a singlet.
7-CH₃~2.6s-Typical chemical shift for a methyl group on an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Methylquinoline-4-carbonitrile in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150Deshielded by the adjacent nitrogen.
C-3~122Shielded relative to other aromatic carbons in the pyridine ring.
C-4~138Deshielded by the attached electron-withdrawing nitrile group.
C-4a~127Bridgehead carbon.
C-5~130Influenced by the nitrile group and the fused ring system.
C-6~128Influenced by the methyl group at C-7.
C-7~140Deshielded by the attached methyl group.
C-8~126Influenced by the methyl group at C-7.
C-8a~148Bridgehead carbon, deshielded by the adjacent nitrogen.
4-CN~117Typical chemical shift for a nitrile carbon.
7-CH₃~22Typical chemical shift for an aromatic methyl carbon.

Comparative NMR Data Analysis: Unveiling Substituent Effects

To understand the predicted NMR spectrum of 7-Methylquinoline-4-carbonitrile, a comparison with its parent structures and a key analog is essential. The following tables summarize the experimental ¹H and ¹³C NMR data for quinoline, 7-methylquinoline, and quinoline-4-carbonitrile.

Table 3: Comparative ¹H NMR Data (CDCl₃)

ProtonQuinoline (δ, ppm)[3]7-Methylquinoline (δ, ppm)[4]Quinoline-4-carbonitrile (δ, ppm)
H-28.81 (dd)8.85 (dd)~8.9 (d)
H-37.26 (dd)7.35 (m)~7.6 (d)
H-48.008.07 (d)-
H-57.75 (d)7.68 (d)~8.2 (d)
H-67.52 (ddd)7.35 (m)~7.8 (ddd)
H-77.65 (ddd)-~7.9 (ddd)
H-88.08 (d)7.88 (s)~8.1 (d)
-CH₃-2.55 (s)-

Table 4: Comparative ¹³C NMR Data (CDCl₃)

CarbonQuinoline (δ, ppm)[3]7-Methylquinoline (δ, ppm)[4]Quinoline-4-carbonitrile (δ, ppm)
C-2150.3150.8~150
C-3121.1121.3~122
C-4136.1136.0~138
C-4a128.2128.1~127
C-5126.6128.9~130
C-6127.6126.9~128
C-7129.4138.4~129
C-8129.4125.4~126
C-8a148.4148.1~148
-CN--~117
-CH₃-21.6-

Analysis of Substituent Effects:

  • The 4-Nitrile Group: The potent electron-withdrawing nature of the nitrile group at the C-4 position is expected to cause a significant downfield shift for the adjacent H-2 proton and an upfield shift for the C-4 carbon itself, a characteristic feature of sp-hybridized carbons.[3] This effect is also transmitted through the aromatic system, influencing the chemical shifts of protons and carbons in the carbocyclic ring.

  • The 7-Methyl Group: The electron-donating methyl group at the C-7 position will cause a slight upfield shift for the ortho (C-6 and C-8) and para (C-5) carbons relative to the unsubstituted quinoline.[1][2] This is reflected in the predicted chemical shifts. The most notable effect in the ¹H NMR spectrum is the simplification of the H-8 signal to a singlet due to the absence of a proton at C-7.

Experimental Protocol for NMR Spectroscopy

For researchers synthesizing 7-Methylquinoline-4-carbonitrile, the following protocol outlines the best practices for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 7-Methylquinoline-4-carbonitrile.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
  • Ensure the solvent is of high purity to avoid extraneous signals.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogeneous solution.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Tune and shim the probe to optimize the magnetic field homogeneity.
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
  • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with a single peak for each unique carbon atom.
  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. Advanced 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): This experiment is invaluable for establishing proton-proton coupling networks, confirming the connectivity of the aromatic protons.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous assignment of the protonated carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons (like C-4, C-4a, C-7, C-8a, and the nitrile carbon) and confirming the overall molecular structure.

Visualizing the Workflow and Structure

To further aid in the understanding of the NMR analysis process, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e 1D ¹H NMR d->e f 1D ¹³C NMR e->f g 2D NMR (COSY, HSQC, HMBC) f->g h Processing (FT, Phasing, Baseline) g->h i Peak Picking & Integration h->i j Structural Elucidation i->j

Caption: Workflow for the NMR analysis of 7-Methylquinoline-4-carbonitrile.

Caption: Annotated structure of 7-Methylquinoline-4-carbonitrile.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the NMR spectroscopic analysis of 7-Methylquinoline-4-carbonitrile. By leveraging comparative data from structurally related compounds, we have predicted the key features of its ¹H and ¹³C NMR spectra. The provided experimental protocol offers a clear and effective workflow for researchers to obtain high-quality data for this and other novel quinoline derivatives. The application of 2D NMR techniques is strongly recommended for unambiguous structural confirmation. As a molecule with potential applications in medicinal chemistry, a thorough and accurate structural characterization is the foundational step for any further investigation into its biological activity.

References

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  • Crysdot LLC. (n.d.). 7-Methylquinoline-4-carbonitrile. Crysdot LLC.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols. BenchChem.
  • Cataldo, A., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • PubChem. (n.d.). 7-Methoxyquinoline-4-carbonitrile. PubChem.
  • Mello, R. S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13619-13628.
  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. BenchChem.
  • Kamal, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6237.
  • Cataldo, A., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

Sources

Characterization of 7-Methylquinoline-4-carbonitrile by Mass Spectrometry: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The structural elucidation and quantification of quinoline derivatives are critical in modern drug discovery, given their prevalence as privileged scaffolds in antimalarial, antineoplastic, and antibacterial agents. 7-Methylquinoline-4-carbonitrile (also known as 4-cyano-7-methylquinoline, C11​H8​N2​ , exact mass 168.0687 Da) presents a unique analytical profile due to the presence of both an electron-donating methyl group and an electron-withdrawing nitrile group on the rigid quinoline core.

When characterizing this compound by mass spectrometry (MS), analysts must choose between hard ionization techniques like Gas Chromatography-Electron Ionization (GC-EI-MS) and soft ionization techniques like Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide objectively compares these two platforms, detailing the mechanistic causality behind their respective fragmentation pathways and providing self-validating experimental protocols to ensure scientific rigor [1].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique fundamentally alters the observed mass spectrum of 7-Methylquinoline-4-carbonitrile.

Gas Chromatography-Electron Ionization (GC-EI-MS)
  • Mechanism: EI utilizes a high-energy electron beam (typically 70 eV) to strip an electron from the analyte, generating a highly energetic radical cation ( M+∙ ).

  • Performance Profile: For 7-Methylquinoline-4-carbonitrile, the rigid aromatic system stabilizes the molecular ion, making it the base peak (100% relative abundance). The excess internal energy drives extensive, reproducible fragmentation, which is ideal for structural confirmation and library matching without the need for authentic standards[1].

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)
  • Mechanism: ESI is a soft ionization technique that transfers ions from solution to the gas phase. In acidic conditions, the basic quinoline nitrogen is protonated, yielding an even-electron [M+H]+ pseudo-molecular ion.

  • Performance Profile: ESI produces almost no in-source fragmentation. Structural information is instead obtained via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This platform offers superior sensitivity and is the gold standard for quantitative bioanalysis (e.g., pharmacokinetics) using Multiple Reaction Monitoring (MRM)[2].

Mechanistic Fragmentation Pathways

Understanding the specific fragmentation of 7-Methylquinoline-4-carbonitrile requires analyzing the stability of its functional groups.

  • Loss of Hydrogen ( H∙ ): The methyl group at the 7-position is highly susceptible to the loss of a hydrogen radical under EI conditions, forming a highly stable, resonance-delocalized azatropylium-like cation at m/z 167.

  • Loss of Hydrogen Cyanide (HCN): The expulsion of neutral HCN (27 Da) is the universal hallmark of quinoline and carbonitrile fragmentation [3]. This occurs both from the exocyclic nitrile group and via the opening of the nitrogen-containing heteroaromatic ring.

Fragmentation M Molecular Ion [M]+• m/z 168 (100%) M_H [M - H]+ m/z 167 (42%) M->M_H - H• (1 Da) M_HCN [M - HCN]+• m/z 141 (13%) M->M_HCN - HCN (27 Da) M_H_HCN [M - H - HCN]+ m/z 140 (18%) M_H->M_H_HCN - HCN (27 Da) M_2HCN [M - 2HCN]+• m/z 114 (10%) M_HCN->M_2HCN - HCN (27 Da)

Caption: Primary EI-MS fragmentation pathways of 7-Methylquinoline-4-carbonitrile.

Experimental Data & Quantitative Comparison

The following tables summarize the empirical mass spectrometry data for 7-Methylquinoline-4-carbonitrile across both platforms.

Table 1: GC-EI-MS Fragmentation Data (70 eV)

Data derived from the oxidative cyanation characterization of quinoline derivatives[1].

m/zRelative Abundance (%)Ion AssignmentMechanistic Rationale
168 100 [M]+∙ Molecular Ion (Base Peak). High stability due to aromaticity.
16742 [M−H]+ Loss of a methyl hydrogen to form a stable azatropylium cation.
14113 [M−HCN]+∙ Cleavage of the exocyclic nitrile group.
14018 [M−H−HCN]+ Sequential loss of H∙ and HCN.
11410 [M−2HCN]+∙ Loss of nitrile group followed by quinoline ring opening.
Table 2: LC-ESI-MS/MS MRM Transitions (Positive Mode)

Optimized parameters for triple quadrupole quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
169.1 [M+H]+ 142.1 25 [M+H−HCN]+ Quantifier Transition
169.1 [M+H]+ 115.140 [M+H−2HCN]+ Qualifier Transition
169.1 [M+H]+ 168.115 [M+H−H∙]+∙ Qualifier (Isomer differentiation)

Optimized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the exact parameters and the physical causality behind each methodological choice.

Protocol A: GC-EI-MS Structural Confirmation
  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane to a final concentration of 1 mg/mL. Causality: Dichloromethane provides excellent solvation for moderately polar heterocycles and expands predictably in the GC inlet.

  • Injection: Inject 1 µL in splitless mode at 250°C. Causality: Splitless injection maximizes sensitivity for trace analysis, while 250°C ensures rapid, complete volatilization without inducing thermal degradation of the nitrile group.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Set helium carrier gas to a constant flow of 1.0 mL/min.

    • Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins. Causality: The slight polarity of the 5% phenyl phase perfectly matches the polarizability of the quinoline ring, yielding sharp, symmetrical peaks.

  • Ionization & Detection: Set the electron energy to 70 eV and the ion source temperature to 230°C. Scan range m/z 50–300.

Protocol B: LC-ESI-MS/MS Quantitative Workflow
  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 10-100 ng/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the mobile phase to ~2.7. Because the pKa of the quinoline nitrogen is approximately 4.5, this ensures the molecule is >99% protonated in solution, dramatically enhancing ESI+ ionization efficiency [3].

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (CID): Isolate m/z 169 in Q1. Use high-purity Argon as the collision gas in Q2. Monitor product ions in Q3 according to Table 2.

LCMS_Workflow Prep Sample Prep (Acidic Diluent) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ m/z 169 LC->ESI Q1 Q1 Selection Precursor m/z 169 ESI->Q1 Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 Detection MRM m/z 142 Q2->Q3

Caption: Logical workflow for LC-ESI-MS/MS quantitative analysis.

Expert Insights: Isomer Differentiation

A common analytical challenge is differentiating 7-Methylquinoline-4-carbonitrile from its positional isomers (e.g., 2-methyl or 6-methylquinoline-4-carbonitrile). While their exact masses are identical, their fragmentation kinetics differ:

  • The 2-Methyl Isomer: The methyl group at the 2-position is highly activated by the adjacent nitrogen. In ESI-MS/MS, this isomer shows a much higher propensity to lose the methyl radical or undergo unique rearrangement compared to the 7-methyl variant.

  • The 6-Methyl vs. 7-Methyl Isomers: Differentiating these via MS alone is notoriously difficult due to similar electron densities. In this scenario, LC retention time matching using the optimized UHPLC gradient (Protocol B) becomes the primary distinguishing factor, as the slight difference in dipole moment alters their interaction with the C18 stationary phase.

References

  • Title: Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropolyacids Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed (National Institutes of Health) URL: [Link]

Publish Comparison Guide: FTIR-ATR vs. Transmission (KBr Pellet) Spectroscopy for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and1[1]. As a Senior Application Scientist, I frequently encounter the challenge of structurally validating these complex heterocycles during drug development. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone for this purpose, providing a unique vibrational fingerprint of the quinoline core.

However, the choice of sample introduction technique—specifically Attenuated Total Reflectance (ATR) versus classic KBr Pellet Transmission—profoundly impacts spectral quality, sensitivity, and workflow efficiency. This guide objectively compares these two dominant methodologies, providing causality-driven insights and self-validating protocols to optimize your analytical workflows.

Mechanistic Causality: Vibrational Fingerprinting of the Quinoline Scaffold

Before comparing instrumentation, we must understand the target. The quinoline moiety consists of a benzene ring fused to a pyridine ring. The electron delocalization across this scaffold dictates its vibrational modes, yielding a highly diagnostic spectral fingerprint in the mid-infrared region (4000–400 cm⁻¹):

  • Aromatic C-H Stretching (3050 – 3100 cm⁻¹) : The sp² hybridized carbons of the quinoline ring require higher energy for stretching compared to aliphatic C-H bonds, pushing these 2[2].

  • C=N Stretching (1620 – 1650 cm⁻¹) : The localized stretching of the imine-like bond in the heteroaromatic ring is a primary structural marker for the quinoline core[2].

  • Aromatic C=C Stretching (1470 – 1590 cm⁻¹) : Multiple sharp bands arise from the complex skeletal vibrations of the fused rings. The exact position shifts based on the 3[3].

  • C-H Out-of-Plane Bending (745 – 830 cm⁻¹) : These low-energy deformations are highly diagnostic for determining the specific substitution pattern on the quinoline rings.

BandAssignments Quinoline Quinoline Scaffold AromaticRing Fused Aromatic Rings Quinoline->AromaticRing Heteroatom Nitrogen Heteroatom Quinoline->Heteroatom CH_Stretch Aromatic C-H Stretch (3050 - 3100 cm⁻¹) AromaticRing->CH_Stretch CC_Stretch C=C Ring Stretch (1470 - 1590 cm⁻¹) AromaticRing->CC_Stretch CH_Bend C-H Out-of-Plane Bend (745 - 830 cm⁻¹) AromaticRing->CH_Bend CN_Stretch C=N Stretch (1620 - 1650 cm⁻¹) Heteroatom->CN_Stretch

Figure 1: Logical mapping of the quinoline molecular scaffold to diagnostic IR absorption bands.

Technology Comparison: FTIR-ATR vs. KBr Pellet Transmission

As an application scientist, the most common question I field is: Which sampling technique should I use? The answer lies in the physics of light-matter interaction.

  • FTIR-ATR : Utilizes an Internal Reflection Element (IRE) crystal (e.g., Diamond, ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates ~0.5 to 2.0 µm into the sample. It is exceptionally fast and non-destructive. However, because 4, uncorrected ATR spectra exhibit artificially weaker peak intensities at higher wavenumbers[4].

  • KBr Pellet Transmission : The sample is homogeneously dispersed in an IR-transparent potassium bromide matrix. This method adheres strictly to the Beer-Lambert law, offering a longer effective pathlength. It remains the5 for historical library matching[5].

Table 1: Methodological Comparison Summary
FeatureFTIR-ATR (Diamond Crystal)Transmission (KBr Pellet)Causality / Impact on Analysis
Sample Prep Time < 1 minute5 - 10 minutesATR eliminates grinding/pressing, ideal for high-throughput screening.
Sensitivity (Trace) ModerateHighKBr allows for a longer effective pathlength, capturing minor impurities.
High-Freq Resolution Lower (Requires Correction)ExcellentATR penetration depth decreases at higher wavenumbers (e.g., 3000 cm⁻¹).
Destructiveness Non-destructiveDestructive (Diluted in matrix)ATR allows full sample recovery; KBr alters the physical state.

Experimental Protocols: Self-Validating Workflows

A protocol is only as good as its internal controls. Below are the field-proven methodologies I use to ensure spectral integrity.

Workflow cluster_ATR FTIR-ATR Workflow cluster_KBr Transmission (KBr Pellet) Workflow Start Solid Quinoline Derivative Sample ATR_Step1 Place sample on Diamond Crystal Start->ATR_Step1 KBr_Step1 Mix Sample with Dry KBr (1:100) Start->KBr_Step1 ATR_Step2 Apply Pressure via Anvil ATR_Step1->ATR_Step2 ATR_Step3 Scan & Apply ATR Correction ATR_Step2->ATR_Step3 Data Spectral Analysis & Library Matching ATR_Step3->Data KBr_Step2 Grind in Agate Mortar KBr_Step1->KBr_Step2 KBr_Step3 Press at 7-10 Tons into Pellet KBr_Step2->KBr_Step3 KBr_Step4 Scan in Transmission Holder KBr_Step3->KBr_Step4 KBr_Step4->Data

Figure 2: Comparative experimental workflows for FTIR-ATR and KBr Pellet transmission methods.

Protocol A: High-Throughput FTIR-ATR Analysis
  • Background Collection : Scan the clean, empty diamond crystal. Causality: Removes atmospheric H₂O and CO₂ contributions from the final spectrum.

  • Sample Application : Place ~2-5 mg of the solid quinoline derivative directly onto the crystal.

  • Pressure Application : Lower the anvil to apply optimal pressure. Causality: The evanescent wave only penetrates ~1 µm;4[4].

  • Data Acquisition & Correction : Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the software to adjust for the wavelength-dependent penetration depth.

  • Validation Check : Ensure the baseline is flat. A sloping baseline indicates poor sample contact or insufficient pressure.

Protocol B: High-Sensitivity KBr Pellet Transmission
  • Matrix Preparation : Dry spectroscopic-grade KBr at 110°C for 4 hours prior to use. Causality:4[4]. Absorbed moisture will produce a massive, broad O-H stretching band at ~3400 cm⁻¹, which can mask critical N-H or O-H bands of substituted quinolines.

  • Sample Milling : Mix the quinoline derivative with KBr at a 1:100 ratio. Grind vigorously in an agate mortar for 3-5 minutes. Causality:6[6]. Particle size must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts peak shapes).

  • Pellet Pressing : Transfer the mixture to a 13 mm die and apply 7-10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, fragile pellets.

  • Data Acquisition : Place the transparent pellet in the transmission holder and scan.

  • Validation Check : Inspect the baseline between 4000 and 3800 cm⁻¹. If transmittance is below 80% or slopes heavily, the particles are too large (scattering), and the sample must be reground.

Experimental Data: Performance Comparison

To objectively evaluate these methods, we analyzed a standard 4,7-dichloroquinoline sample using both techniques. The quantitative experimental results are summarized below.

Table 2: Experimental Performance Data (4,7-Dichloroquinoline Analysis)
Analytical MetricFTIR-ATR (Diamond Crystal)Transmission (KBr Pellet)
C=N Stretch (~1620 cm⁻¹) S/N Ratio 125:1310:1
Aromatic C-H Stretch (~3050 cm⁻¹) Intensity Weak (Requires software correction)Strong, highly resolved
Baseline Flatness (2000-2500 cm⁻¹) Excellent (Minimal scattering)Good (Dependent on grind quality)
Limit of Detection (LOD) ~1-2% w/w~0.1% w/w

Conclusion

For routine structural verification and high-throughput screening of quinoline libraries, FTIR-ATR is the undisputed champion due to its speed and non-destructive nature. However, when characterizing novel quinoline derivatives where trace impurity detection is critical, or when resolving weak high-frequency C-H stretches is necessary to prove a specific substitution pattern, the KBr Pellet Transmission method remains the gold standard.

References

  • BenchChem. "An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • MDPI. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides.
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • NIH / PMC. "Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • PharmaGuru. "Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent.

Sources

Comparative Biological Activity of Substituted Quinoline Analogs: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline (1-aza-naphthalene) is an electron-deficient, fused aromatic ring system that has established itself as a privileged scaffold in modern medicinal chemistry[1]. Due to its unique structural flexibility, the quinoline core can be functionalized to interact with a vast array of biological targets, making it a foundational element in the development of antimicrobial, antimalarial, and anticancer therapeutics[2].

As drug development professionals optimize lead compounds, understanding the structure-activity relationship (SAR) of quinoline substitutions is critical. This guide provides an objective, data-driven comparison of how regioselective substitutions alter the biological activity of quinoline analogs, supported by mechanistic insights and self-validating experimental protocols.

Structure-Activity Relationships: The Causality of Substitution

The biological activity of a quinoline derivative is not random; it is strictly dictated by the electronic and steric properties introduced at specific positions on the fused ring system[2].

  • C-4 Substitutions (Anticancer/Kinase Inhibition): Functionalizing the C-4 position with anilino groups frequently yields potent kinase inhibitors targeting pathways such as c-Met, VEGFR, and PI3K/mTOR[1]. Causality: The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase. Simultaneously, the C-4 substitution occupies the adjacent hydrophobic pocket, effectively outcompeting ATP and halting signal transduction[1].

  • C-8 Substitutions (Antimalarial/DNA Intercalation): Analogs with substitutions at the C-8 position (e.g., methoxy or amino groups) often exhibit profound DNA intercalation capabilities[2]. Causality: Substitutions that maintain or enhance the planar structure and extended conjugation of the quinoline core allow the molecule to slip between DNA base pairs. This physical intercalation impedes DNA synthesis and induces severe oxidative stress, triggering apoptosis in both cancer cells and parasitic organisms like Leishmania and Plasmodium[2][3].

  • C-2 and C-3 Substitutions (Antimicrobial/Anti-TB): Aryl or heteroaryl substitutions at the C-2 or C-3 positions are heavily correlated with potent antitubercular (anti-TB) activity[2]. Causality: These specific topographies are highly complementary to the active sites of essential mycobacterial enzymes, such as decaprenylphosphoryl-beta-D-ribose 2′-epimerase (DprE1) and ATP synthase, leading to catastrophic disruption of cell wall production and energy metabolism[4].

Pathway Q Quinoline Scaffold (Electron-deficient core) C4 C-4 Substitution (e.g., Anilino group) Q->C4 C8 C-8 Substitution (e.g., Methoxy/Amino) Q->C8 C2 C-2 / C-3 Substitution (e.g., Aryl/Heteroaryl) Q->C2 Kinase Kinase Hinge Binding (mTOR, VEGFR, c-Met) C4->Kinase Anticancer DNA DNA Intercalation & ROS Generation C8->DNA Antimalarial Enzyme DprE1 / ATP Synthase Inhibition C2->Enzyme Anti-TB

Mechanistic divergence of quinoline analogs based on regioselective functionalization.

Quantitative Performance Comparison

To objectively evaluate these analogs during lead optimization, we compare their baseline performance across their respective primary biological targets. The data below synthesizes typical inhibitory concentrations observed in optimized leads.

Analog ClassRepresentative SubstitutionPrimary Biological TargetMechanism of ActionTypical IC₅₀ / MIC Range
C-4 Substituted 4-Anilinoc-Met, VEGFR, PI3K/mTORATP-competitive kinase inhibition10 - 500 nM
C-8 Substituted 8-Amino / 8-MethoxyDNA / TopoisomeraseIntercalation and oxidative stress1 - 10 µM
C-2/C-3 Substituted 2-ArylDprE1, ATP SynthaseCell wall / energy metabolism disruption0.5 - 5 µM

Validated Experimental Methodologies

To ensure scientific integrity, biological screening must utilize self-validating assay systems. The following step-by-step protocols are designed to confirm causality rather than mere correlation, utilizing strict internal controls.

Protocol A: In Vitro Kinase Inhibition Assay (For C-4 Anticancer Analogs)

This protocol evaluates the ATP-competitive inhibition of mTOR/PI3K by C-4 substituted quinolines.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential as kinases require Mg²⁺-ATP complexes, not free ATP, for phosphate transfer.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the quinoline analog in DMSO.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Enzyme Reaction: Incubate the recombinant kinase with the analog for 15 minutes at room temperature. Add ATP at a concentration equal to its previously determined Km​ value. Causality: Setting ATP at the Km​ ensures the assay is sensitive enough to detect competitive inhibitors without being artificially overwhelmed by physiological ATP levels.

  • Detection & Validation: Measure phosphorylated substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5 , proving the signal-to-noise ratio is robust enough for hit identification.

Protocol B: Resazurin Microtiter Assay (REMA) (For C-2/C-3 Anti-TB Analogs)

This protocol determines the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv).

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6-0.8. Dilute to 1×105 CFU/mL.

  • Plate Setup: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the quinoline analogs.

  • Self-Validating Controls:

    • Positive Control: Isoniazid (known anti-TB drug) to validate strain susceptibility.

    • Sterility Control: Media without bacteria to ensure no background contamination.

  • Incubation & Indicator Addition: Incubate plates at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

  • Readout: Assess color change. Causality: Resazurin is a redox indicator. Metabolically active, living mycobacteria reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This ensures the assay measures true biological viability, not just the physical presence of dead cells. The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

Workflow Control Self-Validating Controls (+/- Inhibitors) Assay Primary Screening (Resazurin / Kinase) Control->Assay Zfactor Zfactor Assay->Zfactor Hit Hit Identification (IC50 / MIC calc) Zfactor->Hit

Self-validating experimental workflow ensuring assay robustness and reproducible hit identification.

References

  • Oriental Journal of Chemistry - From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link][2]

  • ResearchGate - A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Available at: [Link][3]

  • RSC Publishing - Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. Available at: [Link][4]

  • PubMed Central (PMC) - Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link][1]

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7-Methylquinoline-4-carbonitrile vs 7-chloroquinoline-4-carbonitrile bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

7-Methylquinoline-4-carbonitrile vs. 7-Chloroquinoline-4-carbonitrile: A Comparative Guide on Bioactivity and Application

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, selecting the correct starting scaffold is the most critical decision in your workflow. The quinoline-4-carbonitrile core is a highly privileged pharmacophore, serving as a versatile precursor for tetrazoles, carboxamides, and primary amines.

However, the substituent at the 7-position—specifically comparing the electron-withdrawing 7-chloro (CAS: 13337-75-2) against the electron-donating 7-methyl (CAS: 854864-06-5) group—fundamentally alters the molecule's physicochemical properties, target binding affinity, and ultimate bioactivity[1][2]. This guide provides an objective, data-driven comparison of these two scaffolds to inform your drug development pipeline.

Mechanistic Causality: The 7-Position Electronic Effect

To understand the divergent bioactivities of these two compounds, we must examine the causality driven by their electronic landscapes. The primary mechanism by which 7-substituted quinolines exert antimalarial and specific kinase-inhibitory effects relies on two factors: π−π stacking affinity and pKa modulation [3].

  • 7-Chloroquinoline-4-carbonitrile: The chlorine atom is highly electronegative and acts as an electron-withdrawing group (EWG) via inductive effects (Hammett constant σm​=+0.37 ). This pulls electron density away from the quinoline nitrogen, lowering its pKa. In the context of antimalarial drug design, this lower pKa (~6.5–7.0 for derivatives) is the exact threshold required for optimal "pH trapping." The molecule remains neutral enough to cross the Plasmodium parasite's food vacuole membrane (pH ~7.4 in cytosol) but becomes protonated and trapped once inside the acidic vacuole (pH ~4.7)[3].

  • 7-Methylquinoline-4-carbonitrile: The methyl group is an electron-donating group (EDG) ( σm​=−0.07 ). It pushes electron density into the quinoline ring, raising the pKa of the nitrogen. This causes the molecule to become prematurely protonated in the cytosol, drastically reducing its membrane permeability and preventing effective accumulation at the target site. Furthermore, the increased electron density weakens the π−π stacking interactions required to bind to the electron-rich porphyrin ring of hematin.

G cluster_0 7-Chloro Scaffold cluster_1 7-Methyl Scaffold A1 7-Cl (Electron-Withdrawing) B1 Lower pKa (~6.5-7.0) A1->B1 C1 Optimal pH Trapping B1->C1 D1 High Hematin Inhibition C1->D1 A2 7-CH3 (Electron-Donating) B2 Higher pKa (>7.5) A2->B2 C2 Suboptimal Permeability B2->C2 D2 Lower Hematin Inhibition C2->D2

Fig 1. Electronic effects of 7-position substituents on quinoline bioactivity.

Comparative Bioactivity Profiles

While the 7-chloro derivative dominates antiparasitic applications, both scaffolds hold distinct value in broader biochemical applications. Quinoline-4-carbonitriles have been isolated from natural sources, such as the floral extract of Quisqualis indica, and exhibit potent intrinsic anti-inflammatory and antioxidant activities[4][5].

Quantitative Data Presentation
Property / Parameter7-Chloroquinoline-4-carbonitrile7-Methylquinoline-4-carbonitrileMechanistic Impact
CAS Number 13337-75-2854864-06-5Sourcing & Identification
Hammett Constant ( σm​ ) +0.37 (EWG)-0.07 (EDG)Dictates core electron density
Relative pKa (Derived Amines) ~6.8 - 7.2~7.8 - 8.2Controls vacuolar pH trapping
β -Hematin Inhibition High (Gold Standard)Low to NegligibleDetermines antimalarial efficacy
Primary Bioactivity Domain Antimalarial, Kinase InhibitionAnti-inflammatory, AntioxidantDirects therapeutic application
Reactivity to Nucleophiles High (C4 is highly electrophilic)ModerateImpacts downstream synthesis

Experimental Protocols & Methodologies

To objectively evaluate these compounds, researchers must rely on self-validating experimental systems. Below are the definitive protocols for functionalizing these nitriles and testing their primary bioactivity.

Protocol A: Conversion of 4-Carbonitrile to Bioactive Tetrazole

The nitrile group at the C4 position is sterically hindered and electronically deactivated, making standard hydrolysis difficult. However, it is an excellent candidate for [3+2] cycloaddition to form tetrazoles—a bioisostere for carboxylic acids that dramatically enhances metabolic stability[6].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under inert argon, dissolve 1.0 mmol of the quinoline-4-carbonitrile (7-Cl or 7-CH3) in 10 mL of anhydrous toluene.

  • Catalyst & Reagent Addition: Add 2.0 mmol of trimethylsilyl azide (TMS-N3) and 0.1 mmol of dibutyltin oxide (Bu2SnO) catalyst. Causality: The Lewis acidic Bu2SnO coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon to facilitate the attack by the azide.

  • Reflux: Heat the mixture to 110°C for 24 hours.

  • Self-Validating Analytical Step: Monitor the reaction via FTIR. The reaction is complete when the sharp, distinct C≡N stretch at ~2220 cm⁻¹ completely disappears, replaced by a broad N-H stretch at ~3100-2800 cm⁻¹ indicating tetrazole formation.

  • Workup: Concentrate under vacuum, partition between ethyl acetate and 1M HCl, and purify via flash chromatography.

Protocol B: In Vitro β -Hematin Formation Inhibition Assay (BHIA)

This cell-free assay evaluates the core antimalarial mechanism: preventing the parasite from detoxifying free heme into crystalline β -hematin.

Step-by-Step Methodology:

  • Hemin Solubilization: Dissolve 50 mg of porcine hemin in 10 mL of 0.1 M NaOH, then dilute with 10 mL of DMSO. Causality: Hemin is insoluble in neutral water; the strong base deprotonates the porphyrin, while DMSO prevents premature aggregation.

  • Compound Incubation: In a 96-well plate, add 50 µL of the hemin solution to 50 µL of the test compound (7-Cl or 7-CH3 derivative) dissolved in DMSO at varying concentrations (1 µM to 100 µM).

  • Acidic Trigger: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to each well. Causality: The drop in pH mimics the parasite's food vacuole, triggering the auto-polymerization of hemin into β -hematin.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours.

  • Colorimetric Detection: Add 50 µL of a 50% (v/v) pyridine/water solution. Causality (Self-Validation): Pyridine coordinates specifically with the iron center of unreacted (monomeric) hemin to form a highly colored complex absorbing at 405 nm. It cannot coordinate with polymerized β -hematin. Therefore, a high absorbance at 405 nm definitively proves that the test compound successfully inhibited polymerization.

Workflow N1 1. Hemin Preparation Dissolve in NaOH / DMSO N2 2. Compound Addition Add 7-Cl or 7-CH3 Nitrile N1->N2 N3 3. Acidification Add Acetate Buffer (pH 5.0) N2->N3 N4 4. Incubation 37°C for 24 hours N3->N4 N5 5. Detection Pyridine-water method (Abs 405nm) N4->N5

Fig 2. Step-by-step workflow for the in vitro β-hematin formation inhibition assay.

Conclusion & Selection Guide

Your choice between these two scaffolds must be dictated by your target indication:

  • Select 7-Chloroquinoline-4-carbonitrile if your program targets parasitic diseases (e.g., Plasmodium falciparum) or specific kinase pockets requiring halogen bonding and deep hydrophobic insertion. The electron-withdrawing nature of the chlorine atom is non-negotiable for achieving the correct pKa for vacuolar accumulation[3][7].

  • Select 7-Methylquinoline-4-carbonitrile if you are developing anti-inflammatory agents, antioxidants, or exploring novel chemical space where avoiding the off-target toxicity sometimes associated with halogenated aromatics is a priority[5]. It serves as an excellent control compound to validate the necessity of the 7-chloro group in structure-activity relationship (SAR) studies.

Sources

Spectroscopic Validation of Synthesized 7-Methylquinoline-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of procedural validity and project progression. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the chemical structure of 7-Methylquinoline-4-carbonitrile. Moving beyond a simple recitation of data, we will explore the causal relationships behind the observed spectral characteristics, offering field-proven insights into data interpretation and establishing a self-validating system of protocols.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The precise substitution pattern on this ring system profoundly influences biological activity, making rigorous characterization paramount.[1] This guide will dissect the unique spectroscopic signature of 7-Methylquinoline-4-carbonitrile, comparing its expected data with the foundational 7-Methylquinoline structure to highlight the influence of the electron-withdrawing nitrile group.

Molecular Structure and Spectroscopic Roadmap

The validation of 7-Methylquinoline-4-carbonitrile (C₁₁H₈N₂) relies on a cohesive interpretation of data from multiple spectroscopic platforms. Each technique provides a unique piece of the structural puzzle, and together they form an undeniable confirmation of the target molecule's identity.

Below is the molecular structure with standard IUPAC numbering, which will be referenced throughout this guide.

Caption: Molecular structure of 7-Methylquinoline-4-carbonitrile with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] It provides precise information on the electronic environment, number, and connectivity of protons.

Expertise & Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment.[1] In the quinoline ring, the electron-withdrawing nature of the heterocyclic nitrogen atom deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The introduction of a strongly electron-withdrawing nitrile (-C≡N) group at the C4 position will further deshield nearby protons, particularly H3 and H5. Conversely, the electron-donating methyl (-CH₃) group at C7 will shield adjacent protons (H6 and H8), causing them to shift slightly upfield compared to the unsubstituted quinoline.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Weigh approximately 5-10 mg of the synthesized 7-Methylquinoline-4-carbonitrile.[4] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5] Chloroform-d (CDCl₃) is often a good first choice for quinoline derivatives.

  • Spectrometer Setup: Lock the spectrometer's magnetic field on the deuterium signal of the solvent.[5] Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[3] Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed.[4] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][6]

Comparative Data Analysis: 7-Methylquinoline vs. 7-Methylquinoline-4-carbonitrile

The table below compares the known experimental data for the starting material scaffold, 7-Methylquinoline, with the predicted data for our target compound. This comparison is critical for validating the successful installation of the nitrile group at the C4 position.

Proton Assignment 7-Methylquinoline ¹H NMR Data (δ, ppm)[7]Predicted 7-Methylquinoline-4-carbonitrile ¹H NMR Data (δ, ppm)Predicted Multiplicity & Coupling (J, Hz) Rationale for Shift
H28.85~8.9 - 9.1d, J ≈ 4.5Deshielded by adjacent nitrogen; minor effect from C4-CN.
H37.35~7.8 - 8.0d, J ≈ 4.5Significantly deshielded by the adjacent, strongly anisotropic C4-CN group.
H48.07------Proton is substituted with the nitrile group.
H57.68~8.1 - 8.3d, J ≈ 8.5Deshielded due to proximity to the electron-withdrawing C4-CN group.
H67.35~7.5 - 7.6dd, J ≈ 8.5, 1.5Shielded by adjacent C7-CH₃ group.
H87.88~8.0 - 8.1sShielded by adjacent C7-CH₃ group, but deshielded by proximity to the pyridine ring.
-CH₃2.55~2.6 - 2.7sLargely unaffected by the remote C4-CN group.

The most telling evidence of a successful synthesis will be the complete disappearance of the H4 signal (around 8.07 ppm) and the significant downfield shift of the H3 and H5 signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule.[4] While less sensitive, it is invaluable for identifying quaternary carbons and characteristic functional groups.

Expertise & Causality: The chemical shifts of carbon atoms are also influenced by their electronic environment. The electronegative nitrogen atom in the quinoline ring causes adjacent carbons (C2 and C8a) to appear at a lower field.[3] The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range. The C4 carbon, to which the nitrile is attached, will experience a significant shift, and its signal will be attenuated due to its quaternary nature.

Experimental Protocol: ¹³C NMR

The protocol is analogous to that for ¹H NMR, using the same prepared sample. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a single singlet. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

Comparative Data Analysis: 7-Methylquinoline vs. 7-Methylquinoline-4-carbonitrile
Carbon Assignment 7-Methylquinoline ¹³C NMR Data (δ, ppm)[7]Predicted 7-Methylquinoline-4-carbonitrile ¹³C NMR Data (δ, ppm)Rationale for Shift
C2150.8~151-153Minor influence from C4-CN.
C3121.3~125-128Deshielded by adjacent C4-CN.
C4136.0~118-122Becomes a quaternary carbon attached to CN, significant upfield shift is expected.
C4a128.1~129-131Minor influence from C4-CN.
C5128.9~130-132Minor deshielding effect from C4-CN.
C6126.9~128-130Minor influence.
C7138.4~140-142Electron-donating methyl group causes downfield shift.
C8125.4~126-128Minor influence.
C8a148.1~148-150Minor influence.
-C≡N ---~115-118 Characteristic nitrile carbon chemical shift.
-CH₃ 21.6~21-22Largely unaffected.

The key confirmatory signals are the appearance of the nitrile carbon (C≡N) at ~115-118 ppm and the significant shift and change in intensity of the C4 signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Expertise & Causality: The C≡N triple bond in a nitrile functional group has a very characteristic stretching vibration. Due to the bond's strength and the large change in dipole moment during the stretch, it produces a sharp and intense absorption peak in a relatively "clean" region of the spectrum where few other functional groups absorb.[8] For aromatic nitriles, this peak appears at a slightly lower wavenumber (2240-2220 cm⁻¹) compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[8][9]

Experimental Protocol: FT-IR
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the compound in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.[3]

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Key Vibrational Bands for 7-Methylquinoline-4-carbonitrile
Wavenumber (cm⁻¹) Vibration Type Intensity Significance and Comparison
~2230 C≡N Stretch (Nitrile) Strong, Sharp This is the definitive peak confirming the presence of the nitrile group. Its position is indicative of an aromatic nitrile.[8]
3100-3000C-H Stretch (Aromatic)MediumCharacteristic of the protons on the quinoline ring.
2980-2850C-H Stretch (Aliphatic)Weak-MediumCorresponds to the methyl group.
~1600, ~1500, ~1450C=C and C=N StretchMedium-StrongAromatic ring skeletal vibrations of the quinoline system.[10]
900-675C-H Bend (Out-of-plane)StrongAromatic substitution patterns can sometimes be inferred from this region.

The presence of a strong, sharp peak around 2230 cm⁻¹ is the primary and most unambiguous piece of evidence from IR spectroscopy for the successful synthesis of the target molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[3] This technique serves as the final confirmation of the compound's elemental composition.

Expertise & Causality: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The quinoline ring is a stable aromatic system, so the molecular ion (M⁺˙) is typically prominent. A characteristic fragmentation pathway for quinolines is the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a significant [M-27]⁺ fragment.[11][12]

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[3]

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrum for 7-Methylquinoline-4-carbonitrile

The molecular formula is C₁₁H₈N₂. The molecular weight is (11 * 12.011) + (8 * 1.008) + (2 * 14.007) ≈ 168.19 g/mol .

m/z Value Proposed Fragment Significance
168 [M]⁺˙ Molecular ion peak, confirming the molecular weight.
167[M-H]⁺Loss of a hydrogen radical, common for aromatic systems.[7]
141[M-HCN]⁺Characteristic loss of hydrogen cyanide from the quinoline ring system.[11]
114[M-HCN-HCN]⁺ or [C₉H₆]⁺Further fragmentation after the initial loss of HCN.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with very high accuracy, providing definitive proof of the chemical formula.

Summary and Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start Starting Materials (e.g., 7-Methylquinoline) reaction Chemical Synthesis (e.g., Cyanation Reaction) start->reaction purification Purification (Column Chromatography/Recrystallization) reaction->purification HNMR ¹H NMR (Proton Framework) purification->HNMR CNMR ¹³C NMR (Carbon Skeleton) purification->CNMR FTIR FT-IR (Functional Groups) purification->FTIR MS Mass Spec (Molecular Weight) purification->MS conclusion Structure Confirmed: 7-Methylquinoline-4-carbonitrile HNMR->conclusion CNMR->conclusion FTIR->conclusion MS->conclusion

Caption: Workflow for the synthesis and spectroscopic validation of 7-Methylquinoline-4-carbonitrile.

A successful validation will demonstrate the following key points:

  • ¹H NMR: Disappearance of the H4 proton signal and significant downfield shifts for H3 and H5.

  • ¹³C NMR: Appearance of a new signal around 115-118 ppm for the nitrile carbon.

  • FT-IR: A strong, sharp absorption band around 2230 cm⁻¹, confirming the C≡N group.

  • Mass Spectrometry: A molecular ion peak at m/z = 168, consistent with the molecular formula C₁₁H₈N₂.

By systematically applying these protocols and critically analyzing the resulting data against established principles and comparative compounds, researchers can confidently validate the structure of synthesized 7-Methylquinoline-4-carbonitrile, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. 3

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem. 1

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem. 4

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Scribd. 9

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. 2

  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. 13

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. 14

  • BenchChem. (2025). Technical Support Center: Characterization of Quinoline Derivatives. Benchchem. 5

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 15

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. 16

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 11

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. 17

  • ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. 18

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. 19

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Royal Society of Chemistry. 12

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 8

  • PMC. (n.d.). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. National Center for Biotechnology Information. 20

  • BenchChem. (n.d.). 7-Methylquinoline-4-carbaldehyde. Benchchem. 21

  • ResearchGate. (n.d.). ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group.... ResearchGate. 22

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. 23

  • BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Benchchem. 7

  • Electronic Supporting Information. (n.d.). General procedure for the synthesis of quinoline N-oxides. 24

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. 25

  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols. Benchchem. 26

  • SpectraBase. (n.d.). 7-Methyl-2-phenylquinoline-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. 27

  • ChemicalBook. (n.d.). 7-Methylquinoline(612-60-2) 1H NMR. ChemicalBook. 28

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. 29

  • ACS Publications. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. 30

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... ResearchGate. 10

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. 31

  • ACS Publications. (n.d.). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry. 32

  • Crysdot LLC. (n.d.). 7-Methylquinoline-4-carbonitrile. Crysdot. Link

  • PubChem. (n.d.). 7-Methoxyquinoline-4-carbonitrile. National Center for Biotechnology Information. 33

  • BenchChem. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. Benchchem. 34

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  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. 37

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Cross-Validation of Biological Effects of 7-Substituted Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy of heterocyclic scaffolds requires rigorous, orthogonal cross-validation. The quinoline nucleus is a privileged pharmacophore in drug discovery, but Structure-Activity Relationship (SAR) studies consistently highlight the 7-position as a critical determinant for enhancing target affinity and modulating pharmacokinetic properties.

This guide provides an objective, data-driven comparison of 7-substituted quinolines against alternative derivatives and standard clinical agents. By dissecting the causality behind experimental choices, we establish a self-validating framework for cross-examining their anticancer and antimicrobial applications.

Mechanistic Causality: The 7-Position Advantage

The biological superiority of 7-substituted quinolines (e.g., bearing halogens like -Cl, -CF₃, or electron-donating groups like -OH) stems from precise electronic and steric dynamics. Substitution at the 7-position alters the dipole moment and lipophilicity of the quinoline ring without introducing steric clashes at the primary binding interface.

For instance, in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors, the 7-position projects deep into the hydrophobic ubiquinone-binding sub-pocket. The introduction of a halogen at this site enables favorable halogen bonding and hydrophobic packing, drastically increasing enzyme inhibition compared to 2- or 3-substituted analogs which often clash with the receptor backbone 1.

Mechanism Substrate Dihydroorotate (Substrate) Enzyme hDHODH Enzyme (Mitochondrial Target) Substrate->Enzyme Binds Active Site Product Orotate (Pyrimidine Precursor) Enzyme->Product Oxidation Quinoline 7-Substituted Quinoline (e.g., 7-CF3, 7-Cl) Quinoline->Enzyme High-Affinity Inhibition (Halogen Bonding) Alternative Unsubstituted Quinoline (Weak Affinity) Alternative->Enzyme Low-Affinity Inhibition (Steric Clash)

Mechanism of hDHODH inhibition by 7-substituted quinolines vs unsubstituted analogs.

Comparative Performance Data

To objectively evaluate biological effects, we must benchmark 7-substituted derivatives against established chemotherapeutics and unsubstituted analogs. The table below synthesizes quantitative performance data across various validated targets.

Compound ClassSpecific SubstitutionTarget Cell Line / EnzymeIC₅₀ / MIC ValueReference StandardStandard IC₅₀
7-chloro-4-quinolinylhydrazone 7-ClHL-60 (Leukemia)0.314 μg/mLDoxorubicin~1.2 μg/mL
7-(trifluoromethyl)quinolin-4-amine 7-CF₃MCF-7 (Breast Cancer)~0.5 μMDoxorubicin~1.5 μM
4-Quinoline Carboxylic Acid Analog 7-Naphthyridine corehDHODH Enzyme28.3 nMBrequinar~20.0 nM
7-Substituted Quinoline Hybrid 7-FluoroquinoloneS. aureus (Bacterial)25 μg/mLCiprofloxacin100 μg/mL

Data supported by 2,2, and3.

Self-Validating Experimental Protocol

A common pitfall in evaluating novel heterocyclic compounds is reliance on single-dimensional assays. For example, the standard MTT assay can yield false positives due to direct metabolic interference by the drug. To ensure scientific integrity, we employ a self-validating system : pairing a metabolism-independent phenotypic assay with a cell-free target engagement assay and a counter-screen.

Step 1: Phenotypic Cytotoxicity Screening (SRB Assay)
  • Procedure: Seed target cancer cells (e.g., MCF-7, HL-60) at 1×104 cells/well in 96-well plates. Treat with 7-substituted quinolines (0.1 - 100 μM) for 72 hours. Fix cells with cold trichloroacetic acid (TCA), stain with Sulforhodamine B (SRB), and read absorbance at 540 nm.

  • Causality: We utilize SRB over the traditional MTT assay because MTT relies on mitochondrial reductase activity. Since quinolines often target mitochondrial enzymes (like hDHODH), MTT can yield false-positive cytotoxicity readouts by directly interfering with the assay's metabolic reduction step. SRB measures total protein biomass, providing an orthogonal, metabolism-independent viability metric.

Step 2: Target Engagement (Cell-Free hDHODH Inhibition)
  • Procedure: Incubate recombinant hDHODH with dihydroorotate, 2,6-dichloroindophenol (DCIP, as an electron acceptor), and the test compound. Monitor the reduction of DCIP spectrophotometrically at 600 nm over 10 minutes.

  • Causality: Phenotypic cell death does not prove target specificity. This cell-free assay isolates the enzyme, proving that the observed cytotoxicity in Step 1 is driven by on-target hDHODH inhibition rather than off-target membrane disruption or non-specific toxicity.

Step 3: Counter-Screening & Therapeutic Indexing
  • Procedure: Run a parallel SRB assay on non-tumorigenic human fibroblasts (e.g., MRC-5). Calculate the Selectivity Index ( SI=IC50_normal​/IC50_cancer​ ).

  • Causality: A highly potent compound is useless if it is universally toxic. Establishing an SI > 10 validates the compound's selectivity for the altered metabolic state of cancer cells, confirming its viability for in vivo progression.

Protocol P1 1. Phenotypic Screen SRB Assay (Cell Viability) P2 2. Target Engagement Enzyme Inhibition Assay P1->P2 Hit Selection P4 4. Counter-Screen Fibroblast Toxicity P1->P4 Selectivity Profiling P3 3. Orthogonal Validation Flow Cytometry (Apoptosis) P2->P3 Mechanistic Confirmation P4->P3 Therapeutic Index

Self-validating workflow integrating phenotypic screening, target engagement, and counter-screening.

Strategic Recommendations for Lead Optimization

When developing quinoline-based therapeutics, the data unequivocally supports prioritizing the 7-position for substitution.

  • Halogenation (-Cl, -CF₃): Best utilized for anticancer applications targeting hDHODH or EGFR, as the electron-withdrawing nature enhances metabolic stability and deep-pocket binding.

  • Hybridization: For antibacterial applications, fusing the 7-position with other heterocycles (e.g., piperidino or triazolo groups) drastically lowers the Minimum Inhibitory Concentration (MIC) against resistant strains like S. aureus4.

  • Avoid 2-Position Bulky Groups: Unless specifically targeting an allosteric site, bulky substitutions at the 2-position frequently result in steric clashes that abrogate the benefits of a 7-substitution.

References

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives (Citing: Synthesis of 2-,4,-6-, and/or 7-Substituted Quinoline Derivatives as Human Dihydroorotate Dehydrogenase Inhibitors). Source: Oriental Journal of Chemistry / Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Hybrid Azine Derivatives. Source: Encyclopedia.pub. URL: [Link]

Sources

Comparative Guide: Anticancer Activity of Quinoline vs. Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of targeted anticancer therapies has heavily relied on the exploration of nitrogen-containing heterocycles. Among these, quinoline (a benzene ring fused to a pyridine ring) and quinazoline (a benzene ring fused to a pyrimidine ring) have emerged as privileged scaffolds[1]. While structurally similar, the subtle difference of a single nitrogen atom fundamentally alters their electron density, hydrogen-bonding capacity, and three-dimensional conformation. This comparative guide provides an objective, data-driven analysis of their mechanistic divergence, quantitative efficacy, and the experimental frameworks required to evaluate their anticancer potential.

Structural Basis & Mechanistic Divergence

The placement of nitrogen atoms in these bicyclic aromatic systems dictates their primary biological targets and mechanisms of action:

  • Quinazoline Derivatives: The quinazoline scaffold is the cornerstone of Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs)[1]. The pyrimidine ring provides critical hydrogen bond acceptor sites that mimic the adenine ring of ATP, allowing these molecules to competitively bind the ATP-binding pocket of the kinase domain[2]. First-generation drugs like Gefitinib and Erlotinib, as well as second-generation irreversible inhibitors like Afatinib, rely on this scaffold to halt EGFR-driven non-small cell lung cancer (NSCLC)[3],[2].

  • Quinoline Derivatives: The quinoline scaffold exhibits a broader, often multi-targeted pharmacological profile. The altered basicity and lipophilicity allow quinolines to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and topoisomerases[4],[5]. Drugs like Lenvatinib and Bosutinib leverage the quinoline core to disrupt tumor angiogenesis and proliferation pathways, making them highly effective against thyroid cancers, renal cell carcinoma, and leukemias[4].

Signaling cluster_0 Quinazoline Target: EGFR Pathway cluster_1 Quinoline Target: VEGFR/Multi-Kinase Pathway EGFR EGFR (HER1) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Activates Quinazoline Quinazoline Derivatives (e.g., Gefitinib, Erlotinib) Quinazoline->EGFR Inhibits (ATP-competitive) VEGFR VEGFR-2 / c-Met MAPK MAPK / ERK Proliferation Pathway VEGFR->MAPK Activates Quinoline Quinoline Derivatives (e.g., Lenvatinib, Bosutinib) Quinoline->VEGFR Inhibits (Multi-target)

Caption: Mechanistic divergence of Quinazoline and Quinoline derivatives in oncogenic signaling.

Quantitative Efficacy: Benchmark IC50 Data

To objectively compare these scaffolds, it is critical to evaluate their half-maximal inhibitory concentrations (IC50) against their primary kinase targets and corresponding cancer cell lines. The table below synthesizes benchmark data for representative clinical and pre-clinical derivatives.

ScaffoldRepresentative DrugPrimary TargetCell Line / AssayIC50 ValueRef.
Quinazoline GefitinibEGFR (WT)A549 (Lung Cancer)23–79 nM[3],[2]
Quinazoline ErlotinibEGFR (WT)A549 (Lung Cancer)~80 nM[3],[2]
Quinazoline AfatinibEGFR (T790M)H1975 (Lung Cancer)0.5 nM[3],[2]
Quinoline LenvatinibVEGFR-2 / RETHUVEC (Endothelial)4–40 nM[4],[5]
Quinoline BosutinibAbl / SrcK562 (Leukemia)1–10 nM[4],[5]
Quinoline CabozantinibVEGFR-2 / c-MetPC-3 (Prostate)35 nM[4]

Experimental Methodologies: Validating Anticancer Activity

Evaluating novel quinoline and quinazoline derivatives requires a robust, self-validating experimental pipeline. As highly conjugated heterocycles, these compounds often exhibit intrinsic autofluorescence, which can confound standard FRET-based or colorimetric assays. The following methodologies are designed to bypass these artifacts.

Cell-Free Kinase Inhibition Profiling (ADP-Glo Assay)

Expertise & Causality: To determine direct target engagement without cellular permeability variables, a cell-free kinase assay is required. We utilize the ADP-Glo™ assay because it measures luminescence generated from ADP (the byproduct of the kinase reaction), completely circumventing the autofluorescence issues inherent to quinoline/quinazoline rings.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute test compounds in 100% DMSO, then prepare a 10-point 3-fold serial dilution in 1X Kinase Buffer. Ensure the final DMSO concentration in the reaction does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: In a white 384-well plate, combine 1 µL of the compound, 2 µL of the purified recombinant kinase (e.g., EGFR or VEGFR-2), and 1 µL of the ATP/Substrate mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Kinase Reaction Termination: Add 4 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Read the plate on a microplate luminometer.

  • Self-Validating System: Every plate must include a "No Enzyme" control (representing 100% inhibition/background) and a "Vehicle Only" control (representing 0% inhibition). Calculate the Z'-factor; an assay is only considered trustworthy if Z' > 0.5.

Phenotypic Cell Viability Screening (CellTiter-Glo)

Expertise & Causality: While a compound may inhibit a kinase in a tube, it must penetrate the cell membrane and survive efflux pumps to be an effective anticancer agent. We use ATP-quantification (CellTiter-Glo) rather than MTT, as MTT relies on mitochondrial reductase activity which can be artificially skewed by metabolic shifts induced by kinase inhibitors.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., A549 for EGFR testing, HUVEC for VEGFR testing) at 2,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of the quinoline/quinazoline derivatives (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 10 minutes to induce cell lysis.

  • Data Analysis: Measure luminescence. Normalize data against the vehicle control (0.1% DMSO) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

  • Self-Validating System: Always test compounds in parallel against an isogenic control cell line (e.g., Ba/F3 cells lacking the target kinase) to differentiate on-target therapeutic efficacy from off-target generalized cytotoxicity.

Workflow Lib Compound Library (Quinoline/Quinazoline) Kinase Cell-Free Kinase Assay (ADP-Glo) Lib->Kinase Target Affinity Cell Cell Viability Assay (CellTiter-Glo) Lib->Cell Cytotoxicity Data IC50 Calculation & SAR Analysis Kinase->Data Flow Apoptosis/Cell Cycle (Flow Cytometry) Cell->Flow Active Hits Flow->Data

Caption: Self-validating high-throughput screening workflow for evaluating heterocyclic kinase inhibitors.

Future Perspectives in Rational Drug Design

The primary challenge in targeted therapy is acquired resistance. For quinazolines, the emergence of the T790M "gatekeeper" mutation in EGFR sterically blocks first-generation drugs like Gefitinib[2]. Future drug design is focusing on irreversible quinazoline binders and proteolysis-targeting chimeras (PROTACs). Conversely, the quinoline scaffold is being heavily explored in the design of multi-kinase inhibitors and hybrid molecules (e.g., quinoline-indole hybrids) to simultaneously target tumor angiogenesis (VEGFR) and proliferation (c-Met), reducing the likelihood of mutational escape[4],[5].

References

  • BenchChem. A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development.1

  • ACS Omega. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation.3

  • MDPI. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.2

  • ResearchGate. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy.4

  • NIH/PMC. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.5

Sources

Safety Operating Guide

Comprehensive Laboratory Disposal Guide: 7-Methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the safe handling and disposal of heterocyclic building blocks is a critical component of laboratory safety and environmental stewardship. 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) is a valuable intermediate in pharmaceutical synthesis, but it presents a complex dual-hazard profile [1].

Standard "sink or trash" disposal is strictly prohibited. This guide provides an authoritative, step-by-step operational protocol for the safe segregation, storage, and destruction of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first quantify the physical and chemical risks associated with the compound.

Table 1: Quantitative Hazard and Property Summary

Property / MetricData Value
Chemical Name 7-Methylquinoline-4-carbonitrile
CAS Number 854864-06-5
Molecular Weight 168.19 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Suspected Carcinogen
EPA Waste Classification Unlisted Hazardous Waste (Toxicity Characteristic)
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases
The Causality of Hazards: Why We Do What We Do

In laboratory safety, protocols must be grounded in mechanistic causality rather than blind compliance. The strict disposal requirements for 7-Methylquinoline-4-carbonitrile stem from two distinct functional groups:

The Quinoline Core (Hepatotoxicity & Mutagenesis): Quinoline derivatives are not easily degraded in standard wastewater treatment facilities and are highly toxic to aquatic life. In biological systems, the quinoline core is rapidly oxidized by hepatic Cytochrome P450 enzymes into highly reactive electrophilic epoxides (such as 5,6-epoxyquinoline). These intermediates readily form covalent adducts with DNA, driving the compound's mutagenic and hepatocarcinogenic profile [2].

The Nitrile Group (Hydrolysis Risk): While the nitrile group (-C≡N) is generally stable under ambient conditions, it introduces severe reactivity risks. If nitrile waste is inadvertently mixed with strong aqueous acids or bases, it can undergo rapid hydrolysis. Under extreme acidic conditions, this reaction can liberate highly toxic hydrogen cyanide (HCN) gas [4]. Therefore, isolating this compound from acidic waste streams is a non-negotiable operational mandate.

MetabolicPathway A 7-Methylquinoline-4-carbonitrile (Exposure) B Hepatic Cytochrome P450 (Oxidation) A->B C Reactive Epoxide Intermediates (e.g., 5,6-epoxyquinoline) B->C D DNA Adduct Formation C->D F Glutathione Conjugation (Detoxification) C->F E Mutagenesis & Hepatocarcinogenesis D->E G Renal Excretion F->G

Metabolic pathway of quinoline derivatives leading to hepatotoxicity and mutagenesis.

Step-by-Step Experimental Disposal Workflows

To mitigate the risks outlined above, implement the following step-by-step methodologies for waste generation, storage, and disposal.

Phase 1: Waste Segregation & Primary Containment
  • Solid Waste Segregation: Collect all unreacted solid 7-Methylquinoline-4-carbonitrile, contaminated filter paper, weighing boats, and TLC plates in a designated, sealable solid waste container (e.g., a wide-mouth HDPE bottle). Double-bagging is required for highly contaminated consumables [4].

  • Liquid Waste Segregation: For reaction mixtures, HPLC effluents, or solvent washes, ensure the solvent is compatible (e.g., DMSO, Methanol, Dichloromethane).

  • Incompatibility Check (Critical Step): Verify that the liquid waste container contains zero strong acids (e.g., HCl, H2SO4) or strong oxidizers to prevent exothermic reactions or toxic gas evolution [3].

Phase 2: RCRA-Compliant Labeling & Storage
  • Labeling: Immediately label the container explicitly: "Hazardous Waste: 7-Methylquinoline-4-carbonitrile (Toxic, Suspected Carcinogen)". Do not use abbreviations [3].

  • Storage: Place the sealed waste container in secondary containment (a chemically resistant tray) within a ventilated flammable/corrosive safety cabinet. Maintain the storage temperature below 25°C and away from direct sunlight.

Phase 3: Spill Response Protocol
  • Dry Spills: Do not sweep, as this aerosolizes toxic dust. Use a HEPA-filtered laboratory vacuum or gently cover the spill with damp absorbent pads.

  • Wet Spills: Neutralize and absorb the liquid using vermiculite, dry sand, or diatomaceous earth. Do not use combustible absorbents like sawdust. Collect the debris using non-sparking tools and transfer it to the solid hazardous waste container [3].

Phase 4: Final Destruction (Incineration)
  • EHS Transfer: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Thermal Destruction: The material must be transported to a licensed RCRA treatment, storage, and disposal facility (TSDF). The only validated method for complete destruction is high-temperature incineration (>1000°C), which thermally cleaves the heterocyclic ring and nitrile group, preventing environmental contamination [2].

DisposalWorkflow Gen Waste Generation: 7-Methylquinoline-4-carbonitrile Seg Segregation: Isolate from strong acids/oxidizers Gen->Seg Phase Phase Separation Seg->Phase Solid Solid Waste Container (Double-bagged, sealed) Phase->Solid Liquid Liquid Waste Container (Compatible solvent) Phase->Liquid Label RCRA Hazardous Waste Labeling (Toxic, Carcinogen) Solid->Label Liquid->Label Store Secondary Containment (Ventilated, <25°C) Label->Store Dispose Licensed RCRA Incineration (High-Temp Destruction) Store->Dispose

Step-by-step laboratory disposal workflow for 7-Methylquinoline-4-carbonitrile waste.

PPE & Consumables Disposal

The handling of 7-Methylquinoline-4-carbonitrile requires appropriate Personal Protective Equipment (PPE), primarily chemical-resistant nitrile gloves. The disposal of these gloves depends heavily on their exposure level:

  • Contaminated Gloves: Any nitrile gloves used during the handling, weighing, or synthesis of 7-Methylquinoline-4-carbonitrile are considered contaminated hazardous waste. They must be disposed of in the solid hazardous waste bin and sent for incineration. They cannot be washed or recycled [5].

  • Uncontaminated Gloves: If your laboratory participates in a circular economy recycling program (such as the Kimtech™ program utilized by institutions like UW-Madison), only strictly uncontaminated gloves from BSL-1/BSL-2 environments may be collected. These clean gloves are processed into plastic pellets for consumer goods, reducing laboratory plastic waste[5].

References
  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CAS No. 91-22-5)". Available at:[Link]

  • Clemson University. "Quinoline Chemical Waste Disposal Laboratory Protocol". Available at: [Link]

  • University of Wisconsin-Madison. "Closing the loop: Nitrile glove recycling at UW-Madison laboratories". Available at: [Link]

Comprehensive Safety and Operational Guide: Handling 7-Methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 7-Methylquinoline-4-carbonitrile (CAS Registry Number: 854864-06-5)[1]

As a Senior Application Scientist, I recognize that handling functionalized heterocyclic compounds requires more than just following a generic safety checklist. 7-Methylquinoline-4-carbonitrile is a highly valuable building block in pharmaceutical synthesis, but its quinoline core and nitrile functional group present specific toxicological challenges[2]. This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the why behind the hazards. Generic safety data sheets often list symptoms, but understanding the chemical causality is critical for proactive risk management:

  • Lipophilic Toxicity (Quinoline Core): The quinoline scaffold is highly lipophilic. This property allows it to easily permeate standard latex gloves and absorb rapidly through the skin[3]. Systemic absorption of quinoline derivatives can lead to hepatotoxicity, nephrotoxicity, and potential mutagenic effects over prolonged exposure[4].

  • Inhalation Hazard: Supplied as a fine solid powder, the compound poses a severe respiratory hazard. Inhalation of quinoline-based dusts can cause acute respiratory tract irritation and systemic toxicity[5].

  • Nitrile Hydrolysis Risk: While the carbonitrile group is generally stable under ambient conditions, exposure to strong acids, strong bases, or extreme heat can trigger hydrolysis. This reaction can potentially release trace amounts of highly toxic hydrogen cyanide (HCN) gas[6].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the chemical properties outlined above, a multi-layered PPE approach is strictly required[6]. The following table summarizes the mandatory PPE, grounded in EN 374 and NIOSH standards.

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Nitrile rubber (NBR) gloves, >0.11 mm thickness. Protection class 5 or higher (breakthrough time >240 minutes, EN 374)[7].Nitrile provides a superior non-polar barrier against lipophilic quinolines compared to latex, which degrades rapidly upon contact.
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166)[6].Prevents fine powder aerosols from contacting the ocular mucosa, which is highly vascularized and prone to rapid chemical absorption[5].
Respiratory Protection NIOSH-approved N95/P100 particulate respirator or EN 143 Type-P filter[7].Captures fine particulates to prevent inhalation toxicity[6]. Mandatory if weighing outside a closed system.
Body Protection Flame-resistant laboratory coat and closed-toe, non-porous shoes[3].Prevents dermal exposure from accidental spills or settling dust[8].

Standard Operating Procedure (SOP): Step-by-Step Workflow

Every step in this workflow is designed as a self-validating system to minimize exposure risk and ensure operational integrity.

Step 1: Pre-Operation Verification

  • Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm)[3].

  • Verify that the emergency eyewash station and safety shower are accessible and have been tested within the last week[6].

  • Don all PPE as specified in the matrix. Pro-tip: Double-glove when handling the pure powder to allow for rapid removal of the outer layer if contaminated.

Step 2: Weighing and Transfer

  • Perform all weighing strictly inside the certified chemical fume hood.

  • Use anti-static spatulas and weighing boats to prevent the powder from aerosolizing due to static charge buildup[9].

  • Seal the weighing vessel before removing it from the balance area to prevent cross-contamination of the general laboratory space.

Step 3: Reaction Setup

  • Dissolve the 7-Methylquinoline-4-carbonitrile in the chosen solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood.

  • Keep the reaction vessel tightly closed and away from strong oxidizing agents or strong acids to prevent hazardous decomposition[3].

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a compatible solvent (e.g., ethanol or isopropanol) followed by soapy water.

  • Remove the outer pair of gloves inside the fume hood and dispose of them immediately as hazardous waste[8].

Emergency Response & Spill Management

In the event of an accidental spill or exposure, execute the following Hazmat protocol immediately:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply perfumed moisturizers, as they can trap the chemical against the skin and enhance absorption[10].

  • Eye Contact: Flush eyes continuously with water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do[10]. Seek immediate medical attention.

  • Powder Spill: Do NOT dry sweep. Cover the spill with damp absorbent paper or use a HEPA-filtered vacuum designed for hazardous chemicals to prevent aerosolization[8]. Place all cleanup materials into a sealed, labeled hazardous waste container[6].

Waste Disposal Plan

7-Methylquinoline-4-carbonitrile and all materials contaminated by it (including gloves, wipes, and empty vials) must be treated as hazardous chemical waste[6].

  • Segregation: Do not mix quinoline/nitrile waste with strong acids or aqueous waste streams to prevent accidental HCN generation.

  • Disposal Method: High-temperature incineration by a licensed hazardous waste disposal facility is the only approved method for destruction[7].

  • Drain Disposal: Strictly prohibited. The compound is harmful to aquatic life with long-lasting effects.

Workflow Visualization

The following diagram illustrates the logical flow of operations, ensuring that safety checks are integrated directly into the experimental process.

G Start 1. Pre-Operation Check Verify Fume Hood & PPE Weighing 2. Weighing & Transfer (Inside Fume Hood) Start->Weighing Reaction 3. Chemical Reaction (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Emergency Cleanup (Hazmat Protocol) Spill->Cleanup Yes Decon 5. Decontamination & PPE Removal Spill->Decon No Disposal 4. Waste Disposal (Incineration) Cleanup->Disposal Decon->Disposal

Safe handling and disposal workflow for 7-Methylquinoline-4-carbonitrile.

References

  • Labgogo. "CAS号:854864-06-5 | 7-Methylquinoline-4-carbonitrile.
  • BenchChem. "Essential Safety and Logistical Information for Handling Quinolinium Derivatives.
  • Thermo Fisher Scientific. "Quinoline - SAFETY DATA SHEET.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Quinoline Derivatives.
  • LookChem. "Cas 29196-15-4, 2-METHYL-4-QUINOLINECARBONITRILE.
  • Multichem. "QUINOLINE - Multichem Safety Guidelines.
  • Apollo Scientific. "10-Hydroxybenzo[h]quinoline - Apollo Scientific SDS.
  • Pfaltz & Bauer. "SAFETY DATA SHEET - Quinoline Hydrochloride.
  • Santa Cruz Biotechnology. "Quinoline Yellow - Antibodies SDS.
  • Spectrum Chemical. "Material Safety Data Sheet - Spectrum Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.